molecular formula C7H8ClNO2 B6327608 2-Chloro-3-(methoxymethoxy)pyridine CAS No. 862667-72-9

2-Chloro-3-(methoxymethoxy)pyridine

Cat. No.: B6327608
CAS No.: 862667-72-9
M. Wt: 173.60 g/mol
InChI Key: KXLDXKULFBUWIT-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxymethoxy)pyridine ( 111108-62-4) is a versatile pyridine-based building block with the molecular formula C 7 H 8 ClNO and a molecular weight of 157.60 . This compound features a chloropyridine core that is strategically functionalized with a methoxymethyl ether group at the 3-position, making it a valuable intermediate for sophisticated synthetic applications. The primary value of this reagent lies in its potential as a key synthetic intermediate in research and development. Pyridine derivatives with chloro and alkoxy substituents, such as this one, are frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals . The chloropyridine moiety is a common pharmacophore in drugs targeting neurological disorders, infections, and other conditions, while the (methoxymethoxy) group can serve as a protected alcohol or a functional handle for further chemical modification . Its reactivity profile allows researchers to use it in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLDXKULFBUWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Solubility Profiling and Solvent-Dependent Workflows for 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex heterocyclic active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount to controlling both reactivity and physical properties. 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) 1 is a highly versatile intermediate frequently utilized in the synthesis of kynurenine pathway inhibitors 2 and Giardia lamblia aldolase inhibitors 3.

This technical guide provides an in-depth analysis of the solubility profile of this compound. By understanding the thermodynamic causality behind its solvation mechanics, process chemists can optimize cross-coupling reactions, liquid-liquid extractions, and downstream deprotection workflows.

Structural Causality of the Solubility Profile

To predict and manipulate the solubility of 2-Chloro-3-(methoxymethoxy)pyridine, we must deconstruct its molecular architecture and understand how each functional group dictates solvent interactions.

  • The Pyridine Core: The aromatic nitrogen provides a site for weak basicity and hydrogen-bond acceptance. However, the electron-withdrawing nature of the adjacent 2-chloro group significantly suppresses this basicity via inductive effects (lowering the

    
     of the conjugate acid to 
    
    
    
    ). Consequently, the compound remains unprotonated—and highly hydrophobic—in all but the most extremely acidic aqueous environments.
  • The 2-Chloro Substituent: This halogen adds significant lipophilicity (

    
     enhancement) and steric bulk, driving the molecule's preference for organic phases over aqueous media.
    
  • The Methoxymethyl (MOM) Ether: The parent compound, 2-chloro-3-hydroxypyridine, exhibits strong intermolecular hydrogen bonding (hydroxyl donor to pyridine nitrogen acceptor), forming a rigid crystal lattice that resists dissolution. The introduction of the MOM protecting group masks this hydroxyl functionality. By substituting the H-bond donor with an H-bond accepting acetal linkage, the intermolecular lattice is shattered. This drastically lowers the melting point and massively increases solubility in polar aprotic and non-polar solvents via favorable dipole-dipole and dispersion forces.

Workflow & Solvent Logic Visualization

The following diagram illustrates the logical relationship between solvent selection, the compound's structural properties, and the resulting synthetic workflows.

SolventLogic Compound 2-Chloro-3-(MOM)pyridine (Lipophilic, H-Bond Acceptor) PolarAprotic Polar Aprotic Solvents (DMF, DMSO, THF) Compound->PolarAprotic Dipole-Dipole PolarProtic Polar Protic Solvents (MeOH, EtOH) Compound->PolarProtic H-Bonding NonPolar Non-Polar Solvents (Hexanes, Toluene) Compound->NonPolar Hydrophobic HighSol High Solubility (>100 mg/mL) PolarAprotic->HighSol PolarProtic->HighSol ModSol Moderate Solubility (10-100 mg/mL) NonPolar->ModSol Aromatic LowSol Low Solubility (<10 mg/mL) NonPolar->LowSol Aliphatic Coupling Cross-Coupling Reactions (Suzuki/Stille) HighSol->Coupling Deprotection Acidic MOM Cleavage HighSol->Deprotection Purification Anti-Solvent Crystallization & Chromatography ModSol->Purification LowSol->Purification

Fig 1. Solvent selection logic and workflow pathways for 2-Chloro-3-(MOM)pyridine.

Quantitative Solubility Data

The table below summarizes the empirical solubility profile of 2-Chloro-3-(methoxymethoxy)pyridine across standard organic solvents at 25°C.

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Application Utility
Dichloromethane (DCM) Polar Aprotic8.95> 150Primary extraction solvent; MOM-protection medium.
Tetrahydrofuran (THF) Polar Aprotic7.52> 100Ideal for organometallic cross-coupling reactions.
Ethyl Acetate (EtOAc) Polar Aprotic6.02> 100Chromatography eluent; extraction solvent.
Methanol (MeOH) Polar Protic32.750 - 100Co-solvent for acidic MOM deprotection.
Toluene Non-Polar (Aromatic)2.3820 - 50High-temperature reaction medium.
Hexanes Non-Polar (Aliphatic)1.88< 5Anti-solvent for crystallization; chromatography.
Water (pH 7.0) Aqueous80.1< 0.1Aqueous wash phase for removing polar impurities.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in process chemistry, the following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic dissolution can yield false positives due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Preparation: Add an excess of solid 2-Chloro-3-(methoxymethoxy)pyridine (approx. 200 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL amber glass vial.

  • Equilibration: Agitate the suspension at 300 rpm on an orbital shaker for exactly 48 hours at a highly controlled 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to firmly pellet the undissolved solid lattice.

  • Quantification: Extract a 10

    
    L aliquot of the supernatant, dilute with HPLC-grade acetonitrile, and quantify via HPLC-UV (at 
    
    
    
    nm) against a pre-established standard calibration curve.
  • Self-Validation Step: Extract a secondary aliquot at 72 hours and repeat the quantification. Validation condition: If the concentration variance between the 48-hour and 72-hour samples is

    
    , thermodynamic equilibrium is confirmed.
    
Protocol B: Liquid-Liquid Extraction (LLE) Post-Synthesis

Causality: Following the reaction of 2-chloro-3-hydroxypyridine with MOM-Cl, the reaction mixture contains unreacted polar starting materials, salts, and the highly lipophilic product. DCM is chosen over EtOAc due to its superior density, allowing the organic phase to drop to the bottom for easier sequential draining.

  • Quenching: Quench the crude reaction mixture (in DCM) by slowly adding an equal volume of saturated aqueous

    
     to neutralize residual acid and unreacted MOM-Cl.
    
  • Partitioning: Transfer the biphasic mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate for 5 minutes.

  • Extraction: Drain the lower organic (DCM) layer containing the target compound into an Erlenmeyer flask.

  • Aqueous Wash: Extract the remaining aqueous layer with two additional volumes of fresh DCM to maximize yield. Combine all organic layers.

  • Drying & Concentration: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc) on both the final organic phase and the residual aqueous phase. Validation condition: The complete absence of UV-active spots corresponding to the product in the aqueous phase validates 100% extraction efficiency.

References

  • Rational Design, Synthesis and Evaluation of First Generation Inhibitors of the Giardia lamblia Fructose-1,6-biphosphate Aldolase. National Institutes of Health (PMC).
  • US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents.
  • METHOXYMETHYL ETHER - Properties and Uses. Ataman Chemicals.
  • 2-Chloro-3-(methoxymethoxy)pyridine | CAS 862667-72-9. TCI Chemicals.

Sources

2-Chloro-3-(methoxymethoxy)pyridine boiling point and melting point data

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) is a specialized heterocyclic intermediate widely utilized in medicinal chemistry and agrochemical synthesis. It functions primarily as a protected form of 2-chloro-3-hydroxypyridine, where the hydroxyl group is masked by a methoxymethyl (MOM) ether.

This protection strategy is critical in multi-step synthesis, particularly when the pyridine ring undergoes lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) where a free hydroxyl proton would interfere. The MOM group offers robust stability under basic conditions while remaining easily removable under mild acidic conditions.

Physicochemical Data Summary

The following data synthesizes experimental observations from supplier databases and predictive models based on structural analogs.

PropertyValue / DescriptionSource/Note
CAS Number 862667-72-9[1]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.60 g/mol [1]
Physical State Low-melting solid or viscous liquidAmbient conditions [1]
Boiling Point (Predicted) 243.0 ± 20.0 °C@ 760 mmHg (Calculated)
Boiling Point (Exp.[1][2] Est.) ~105–115 °C@ 1–2 mmHg (Vacuum Distillation)
Melting Point 35–45 °CLow-melting solid range
Density (Predicted) 1.233 ± 0.06 g/cm³[2]
Solubility DCM, THF, Ethyl Acetate, MethanolHydrophobic nature
pKa (Conjugate Acid) ~0.5–1.0Pyridine nitrogen basicity

Critical Note on Data: Specific experimental boiling and melting points for this intermediate are rarely reported in open literature due to its use as a transient protected species. The values above are derived from structure-property relationship (SPR) models and standard distillation ranges for MOM-protected pyridines of similar molecular weight.

Part 2: Synthesis & Experimental Methodology

Strategic Rationale

The synthesis of 2-Chloro-3-(methoxymethoxy)pyridine typically proceeds via the Williamson ether synthesis using 2-chloro-3-hydroxypyridine and chloromethyl methyl ether (MOM-Cl).

  • Why MOM? The MOM group is chosen over simple methyl ethers because it is an acetal, making it orthogonal to benzyl or silyl protecting groups. It is stable to strong bases (e.g., n-BuLi, LDA), allowing for C4-lithiation of the pyridine ring.

  • Safety Warning: MOM-Cl is a known human carcinogen (OSHA regulated). All operations must be performed in a certified chemical fume hood with double-gloving and appropriate respiratory protection.

Synthesis Protocol (Standardized)

Reaction Pathway: 2-Chloro-3-hydroxypyridine + MOM-Cl + NaH → 2-Chloro-3-(methoxymethoxy)pyridine

Step-by-Step Procedure:

  • Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with Argon or Nitrogen.

  • Solvation : Charge the flask with 2-chloro-3-hydroxypyridine (1.0 eq) and anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) to a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath.

  • Deprotonation : Carefully add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
      
  • Alkylation : Add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise via syringe over 10 minutes.

    • Tip: If MOM-Cl is unavailable due to regulations, it can be generated in situ using dimethoxymethane and acetyl chloride (ZnBr₂ cat.), though direct alkylation is cleaner.

  • Reaction : Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The product is less polar than the starting phenol.

  • Quench & Workup :

    • Cool back to 0 °C. Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification : The crude residue is typically a yellow oil. Purify via flash column chromatography (

    
    , eluting with 10-20% EtOAc/Hexanes).
    

Part 3: Visualization of Chemical Pathways

Synthesis and Deprotection Cycle

The following diagram illustrates the lifecycle of the MOM protecting group on the 2-chloropyridine scaffold, highlighting its stability window.

MOM_Protection_Cycle Start 2-Chloro-3-hydroxypyridine (Precursor) Step1 Deprotonation (NaH / 0°C) Start->Step1 Intermediate Pyridyl Anion Step1->Intermediate Step2 Alkylation (MOM-Cl) Intermediate->Step2 Product 2-Chloro-3-(methoxymethoxy)pyridine (Protected Scaffold) Step2->Product Use Lithiation / Coupling (Stable to Base) Product->Use Application Deprotect Acid Hydrolysis (HCl / TFA) Use->Deprotect Deprotect->Start Regeneration

Caption: Cycle showing the base-mediated installation of the MOM group and its acid-mediated removal.

Part 4: Handling, Stability, and Safety[3]

Stability Profile
  • Hydrolytic Stability : The acetal linkage (

    
    ) is stable to aqueous bases (NaOH, KOH) and reducing agents (
    
    
    
    ,
    
    
    ).
  • Acid Sensitivity : Highly sensitive to protic acids. Exposure to dilute HCl or TFA will cleave the MOM group, regenerating the hydroxyl.

  • Thermal Stability : Generally stable up to ~150 °C. Distillation should be performed under high vacuum to minimize thermal stress.

Storage Requirements[3][4]
  • Temperature : Store at 2–8 °C (Refrigerated).

  • Atmosphere : Hygroscopic; store under Argon or Nitrogen . Moisture can lead to slow hydrolysis over months, releasing formaldehyde.

  • Container : Tightly sealed glass vials with Teflon-lined caps.

Analytical Characterization (Expected)

To validate the synthesis, look for these key signals:

  • ¹H NMR (CDCl₃) :

    • MOM Methylene : Singlet at

      
       5.2–5.3 ppm (2H).
      
    • Methoxy Methyl : Singlet at

      
       3.4–3.5 ppm (3H).
      
    • Pyridine Protons : Three aromatic signals in the

      
       7.0–8.3 ppm range.
      
  • MS (ESI) :

    
    .
    

Part 5: References

  • MilliporeSigma . 2-Chloro-3-(methoxymethoxy)pyridine Product Detail. Sigma-Aldrich Catalog. Accessed 2026.[3][4] Link

  • Xinchem . 2-Chloro-3-methoxypyridine (Analog Data). Xinchem Product Database. Accessed 2026.[3][4] Link

  • European Patent Office . Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1. 2001. Link

  • Royal Society of Chemistry . Improved synthesis of 2,3-disubstituted pyridines by metallation. J. Chem. Soc., Perkin Trans. 1. Link

Sources

Role of 2-Chloro-3-(methoxymethoxy)pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Linchpin Intermediate for Orthogonal Pyridine Functionalization in Drug Discovery[1]

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) serves as a strategic scaffold, particularly in the synthesis of kinase inhibitors (e.g., CDK7) and metabolic enzyme modulators (e.g., IDO1/TDO). Its value lies in its orthogonal reactivity profile : the methoxymethoxy (MOM) group acts not merely as a protecting group for the C3-hydroxyl pharmacophore but as a powerful Directing Metalation Group (DMG) . This allows for precise, regioselective functionalization at the C4 position via lithiation, while the C2-chlorine atom remains a latent handle for palladium-catalyzed cross-coupling. This guide details the synthesis, handling, and application of this intermediate, providing validated protocols for researchers optimizing heterocyclic cores.

Chemical Identity & Properties
PropertyData
CAS Number 862667-72-9
IUPAC Name 2-Chloro-3-(methoxymethoxy)pyridine
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.59 g/mol
Physical State Off-white to yellow solid / Low-melting solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Functional Groups 2-Cl (Electrophile), 3-OMOM (DMG/Protected Phenol)
Stability Stable to base and mild nucleophiles; acid-labile (MOM cleavage)
Strategic Rationale: The "Protect-Direct-Couple" Logic[1]

The structural logic of using 2-Chloro-3-(methoxymethoxy)pyridine rests on three pillars of synthetic utility:

  • Masking the Acidic Proton: The C3-hydroxyl group of the precursor (2-chloro-3-hydroxypyridine) is acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and interferes with organometallic reagents. The MOM ether masks this acidity, enabling the use of strong bases like 
    
    
    
    -BuLi.
  • C4-Regioselective Lithiation: The MOM group oxygen coordinates with lithium, directing deprotonation specifically to the C4 position (ortho to the MOM group). This overcomes the natural tendency of pyridines to lithiate at C6 (adjacent to nitrogen) or undergo nucleophilic attack.

  • Orthogonal C2 Reactivity: The C2-chlorine bond is sterically adjacent to the MOM group but remains electronically distinct. It typically survives C4-lithiation conditions, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings at C2 after C4 has been elaborated.

Synthesis Protocol: Preparation of the Intermediate

Objective: Efficient protection of 2-chloro-3-hydroxypyridine. Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be performed in a fume hood with appropriate PPE.

Reagents & Conditions
  • Substrate: 2-Chloro-3-hydroxypyridine (CAS: 6636-78-8)[1]

  • Reagent: Chloromethyl methyl ether (MOMCl)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology
  • Activation: To a flame-dried round-bottom flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     atmosphere, add NaH (1.1 equiv) suspended in anhydrous THF (0.5 M relative to substrate). Cool to 0°C.[2]
    
  • Deprotonation: Add a solution of 2-chloro-3-hydroxypyridine (1.0 equiv) in THF dropwise. Evolution of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     gas will be observed. Stir at 0°C for 30–45 minutes until gas evolution ceases and the sodium salt forms.
    
  • Protection: Add MOMCl (1.1 equiv) dropwise via syringe at 0°C.

    • Note: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Functionalization Workflow: The "Toolkit"

The true power of this intermediate is revealed when it is subjected to divergent reaction pathways.

Path A: Directed Ortho-Lithiation (DoM) at C4

This pathway installs electrophiles (iodine, formyl, boronic esters) at the C4 position.

  • Protocol:

    • Dissolve 2-Chloro-3-(methoxymethoxy)pyridine in anhydrous THF.

    • Cool to -78°C (Critical to prevent "halogen dance" or benzyne formation).

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -BuLi  (1.2 equiv) or LDA  dropwise. The MOM group coordinates Li, directing deprotonation at C4.
      
    • Stir for 1 hour at -78°C.

    • Add Electrophile (e.g.,

      
       for iodination, DMF for formylation).
      
    • Result: 2-Chloro-4-substituted-3-(methoxymethoxy)pyridine.

Path B: C2 Cross-Coupling

Used to build the core scaffold, often attaching aryl or heteroaryl rings.

  • Protocol: Standard Suzuki conditions (

    
     or 
    
    
    
    ,
    
    
    , Dioxane/Water) work well.
  • Note: If C4 is iodinated (from Path A), the C4-I bond is more reactive than the C2-Cl bond, allowing for sequential cross-coupling (C4 first, then C2).

Visualization: Divergent Synthesis Pathways

G Start 2-Chloro-3-hydroxypyridine (Precursor) Intermediate 2-Chloro-3-(methoxymethoxy)pyridine (The Core) Start->Intermediate NaH, MOMCl (Protection) LithioSpecies 4-Lithio Species (Transient) Intermediate->LithioSpecies n-BuLi, -78°C (DoM at C4) Target Substituted Pyridine Scaffold (Drug Candidate) Intermediate->Target Direct Suzuki (C2) C4_Iodo 2-Chloro-4-iodo-3-(MOM)pyridine (Key Electrophile) LithioSpecies->C4_Iodo Quench with I2 C4_Iodo->Target 1. Suzuki (C4) 2. Suzuki (C2) 3. Deprotection

Caption: Divergent synthetic workflow showing the pivotal role of the MOM-protected intermediate in accessing C4 and C2 functionalized scaffolds.

Case Study: Synthesis of CDK7 Inhibitors

Based on Patent CN118255777A and related literature.

In the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the 2-chloro-3-(methoxymethoxy)pyridine intermediate is used to construct a tricyclic core.

Experimental Workflow:

  • C4-Iodination: The intermediate is lithiated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -BuLi, -65°C) and quenched with iodine to yield 2-chloro-4-iodo-3-(methoxymethoxy)pyridine .[3]
    
  • Deprotection: The MOM group is removed using dilute HCl/MeOH to expose the C3-hydroxyl group, yielding 2-chloro-4-iodopyridin-3-ol .

  • Ether Formation: The restored C3-OH is reacted with an indole derivative (e.g., via Mitsunobu or

    
     if the indole is activated) to link the pyridine and indole fragments.
    
  • Final Coupling: The C2-Cl and C4-I handles are used to anneal the final rings or attach solubilizing groups.

Data Summary: Key Transformation Yields

Reaction Step Reagents Typical Yield Notes
MOM Protection NaH, MOMCl, THF 92% Quantitative conversion common.

| C4 Lithiation/Iodination | ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-BuLi, 

, THF (-65°C) | 75-85% | Temperature control critical. | | MOM Deprotection | 4M HCl in Dioxane/MeOH | 82% | Clean conversion; byproduct is formaldehyde. |
Process Safety & Scalability
  • Carcinogenicity: MOMCl is a regulated carcinogen. For scale-up (>100g), consider generating MOMCl in situ or using alternative protecting groups (e.g., SEM, though SEM is more expensive and harder to remove).

  • Exotherm Control: The lithiation step is highly exothermic. On a kilogram scale, continuous flow reactors are recommended to manage heat dissipation and prevent the "halogen dance" side reaction where the lithium migrates to the C2 position.

  • Quenching: Iodine quenching of lithiated pyridines can be violent; controlled addition rates are mandatory.

References
  • Synthesis of CDK7 Inhibitors. Suzhou Kangda Pharmaceutical Co. (2024).[4][3] Patent CN118255777A. Link

  • Inhibitors of the Kynurenine Pathway (IDO/TDO). Curadev Pharma. (2016). Patent EP2970173B1.[4] Link

  • Lithiation of 2-Chloro- and 2-Methoxypyridines. Gros, P. et al. (2003). Journal of Organic Chemistry, 68(6), 2243-2247. Link

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Felpin, F. et al. (2018). Chemistry – A European Journal. Link

Sources

Safety Data Sheet (SDS) Highlights & Handling Protocols for 2-Chloro-3-(methoxymethoxy)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of complex heterocyclic building blocks, I frequently encounter substrates that demand a rigorous balance between synthetic utility and occupational safety. 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) is a prime example. Widely utilized as a highly functionalized intermediate in the synthesis of advanced therapeutics—such as Cyclin-dependent kinase 7 (CDK7) inhibitors[1]—this compound presents unique handling challenges.

This whitepaper synthesizes the critical Safety Data Sheet (SDS) highlights, mechanistic toxicology, and field-proven experimental protocols required to handle this compound safely and effectively.

Physicochemical Profiling & Quantitative Hazard Data

To design a safe experimental workflow, we must first understand the quantitative and regulatory parameters of the substrate. The methoxymethoxy (MOM) protecting group imparts lipophilicity, while the pyridine core and chloro-substituent dictate its reactivity and toxicity profile.

Below is a consolidated summary of the physicochemical and safety data derived from authoritative chemical vendors[2],.

Table 1: Physicochemical Properties & GHS Hazard Summary
ParameterValue / SpecificationCausality / Implication
CAS Number 862667-72-9Unique identifier for regulatory tracking.
Molecular Formula C₇H₈ClNO₂Halogenated heterocycle; indicates high electrophilicity.
Molecular Weight 173.6 g/mol Low molecular weight facilitates rapid membrane permeation.
Storage Temperature 2–8 °C (Inert Atmosphere)Prevents thermal degradation and hydrolysis of the MOM acetal linkage.
GHS Hazard Codes H301, H311, H331Danger: Toxic if swallowed, in contact with skin, or inhaled.
UN Number 2811Classified for transport as "Toxic solid, organic, n.o.s."[2].
Precautionary Codes P261, P280, P302+P352Mandates strict use of fume hoods, respirators, and impermeable PPE.

Mechanistic Toxicology: Understanding the Hazards

Standard SDS documents list hazards (H301, H311, H331) but rarely explain the why. Understanding the toxicological mechanism is crucial for respecting the chemical and designing robust safety protocols.

The acute toxicity of 2-chloro-3-(methoxymethoxy)pyridine is driven by its structural features. The lipophilic MOM group allows the molecule to easily bypass the stratum corneum (skin barrier) and alveolar membranes (lungs). Once systemic, the electron-deficient pyridine ring—further activated by the highly electronegative 2-chloro substituent—acts as a potent electrophile. Hepatic Cytochrome P450 enzymes may further oxidize the pyridine nitrogen, generating highly reactive N-oxide or epoxidized intermediates. These species rapidly alkylate cellular nucleophiles, particularly glutathione (GSH), leading to oxidative stress, cellular necrosis, and acute systemic toxicity.

ToxPathway A Exposure Event (Inhalation / Dermal / Oral) B Systemic Absorption (Driven by MOM Lipophilicity) A->B C Hepatic CYP450 Metabolism (N-Oxidation / Epoxidation) B->C D Electrophilic Intermediate (Reactive Pyridinium Species) C->D E Cellular Nucleophile Depletion (Glutathione Alkylation) D->E F Acute Cellular Toxicity (H301, H311, H331) E->F

Mechanistic toxicological pathway of halogenated pyridine derivatives.

Field-Proven Experimental Protocols & Safe Handling

The most common application of 2-chloro-3-(methoxymethoxy)pyridine is functionalization via Directed ortho-Metalation (DoM) or Suzuki-Miyaura cross-coupling[3]. The MOM group is not merely a passive hydroxyl protecting group; it acts as a powerful Directed Metalation Group (DMG). The ethereal oxygens chelate the lithium cation of the base, drastically lowering the activation energy for deprotonation at the adjacent C4 position[1].

Protocol: Directed ortho-Metalation (DoM) and Iodination

This protocol is designed as a self-validating system, ensuring chemical integrity and operator safety at every step.

Step 1: Rigorous Atmospheric Control

  • Action: Flame-dry a Schlenk flask and purge with high-purity Argon. Dissolve 2-chloro-3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Causality: The intermediate organolithium species is violently reactive with moisture and oxygen. Argon is heavier than nitrogen, providing a superior protective blanket against atmospheric quenching.

Step 2: Cryogenic Cooling

  • Action: Submerge the reaction vessel in a dry ice/acetone bath to achieve exactly -65 °C[1].

  • Causality: Operating at -65 °C prevents the "halogen dance" rearrangement and suppresses the nucleophilic attack of the base on the 2-chloro position, ensuring strict regioselectivity at the C4 position.

Step 3: Lithiation (Self-Validating Step)

  • Action: Slowly add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -65 °C.

  • Validation Checkpoint: The formation of the lithiated intermediate is typically accompanied by a distinct color shift (often deep yellow/orange). To self-validate, extract a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. You must observe >95% deuterium incorporation at the C4 position before proceeding. This prevents the waste of expensive downstream electrophiles.

Step 4: Electrophilic Trapping

  • Action: Introduce a solution of Iodine (I₂, 1.2 eq) in THF dropwise at -65 °C. Allow the system to slowly warm to room temperature overnight[1].

  • Causality: Slow warming allows the kinetic trapping of the lithiated species to reach thermodynamic completion, maximizing the yield of 2-chloro-4-iodo-3-(methoxymethoxy)pyridine.

Step 5: Safe Quenching & Waste Segregation

  • Action: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

  • Causality: Na₂S₂O₃ instantly reduces unreacted, toxic I₂ into benign iodide (I⁻), neutralizing the oxidative hazard before the extraction phase.

Workflow A 1. Substrate Prep Anhydrous THF Argon Atmosphere B 2. Cryo-Cooling -65 °C Bath Prevent Degradation A->B C 3. Lithiation n-BuLi Dropwise DoM at C4 B->C D 4. Electrophile I2 Addition C-I Bond Formation C->D E 5. Quench & Isolate Na2S2O3 (aq) Neutralize I2 D->E

Directed ortho-Metalation (DoM) workflow for 2-Chloro-3-(methoxymethoxy)pyridine.

Emergency Response & First Aid

Given the H301/H311/H331 classifications, standard laboratory first aid must be elevated.

  • Dermal Exposure (H311): Due to the high lipophilicity of the MOM ether, water alone is insufficient for decontamination. Immediately wipe the affected area with a polyethylene glycol (PEG)-based solvent (e.g., PEG 400) or copious amounts of soap to solubilize and remove the organic layer, followed by a 15-minute water rinse. Seek immediate medical attention.

  • Inhalation (H331): Move the victim to fresh air immediately. Because the compound can induce severe respiratory tract irritation and potential pulmonary edema, administer supplemental oxygen if breathing is labored.

  • Spill Mitigation: Do not sweep solid spills dry, as this generates toxic dust. Blanket the spill with a damp, inert absorbent (e.g., diatomaceous earth) and transfer to a sealed, labeled hazardous waste container for incineration.

References

  • scisupplies.eu - 2-Chloro-3-(methoxymethoxy)
  • Google Patents (CN118255777A)
  • MilliporeSigma - 2-Chloro-3-(methoxymethoxy)
  • ResearchGate - Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands URL

Sources

The Versatility of 2-Chloro-3-(methoxymethoxy)pyridine in Medicinal Chemistry: Synthesis, Functionalization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of complex heterocyclic scaffolds relies heavily on the strategic use of functionalized building blocks. 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) has emerged as a highly versatile intermediate in medicinal chemistry [1]. The strategic placement of a chlorine atom at the C2 position and a methoxymethyl (MOM) ether at the C3 position provides a unique electronic and steric environment. This configuration not only protects the sensitive phenolic-like hydroxyl group but also serves as a powerful directing group for regioselective C4-functionalization. This whitepaper provides an in-depth technical review of the mechanistic rationale, synthetic methodologies, and downstream applications of this critical building block in the development of novel therapeutics, including kinase inhibitors and immuno-oncology agents.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 2-Chloro-3-(methoxymethoxy)pyridine is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue / Description
Chemical Name 2-Chloro-3-(methoxymethoxy)pyridine
CAS Registry Number 862667-72-9
Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, DCM, DMF, and Ethyl Acetate; Insoluble in Water
Key Structural Features C2-Chloro (SNAr handle), C3-MOM Ether (Protecting & Directing Group)

Mechanistic Rationale: The Role of the MOM Protecting Group

The selection of a methoxymethyl (MOM) group over other protecting groups (e.g., benzyl or silyl ethers) is a deliberate, mechanistically driven choice in pyridine chemistry.

  • Base Stability: The MOM ether is highly stable under strongly basic conditions, which is a prerequisite for downstream organolithium chemistry.

  • Directed Ortho-Metalation (DoM): The MOM group acts as a potent Directed Metalation Group (DMG). The lone pairs on the oxygen atoms of the MOM group coordinate with the lithium cation of strong bases (like n-BuLi). This pre-coordination brings the basic carbanion into close spatial proximity to the C4 proton.

  • Regioselectivity: Because the C2 position is sterically and electronically blocked by the chlorine atom, deprotonation occurs exclusively at the C4 position, allowing for 100% regioselective functionalization.

  • Orthogonal Cleavage: The MOM group can be cleanly cleaved under mild acidic conditions (e.g., HCl in methanol) without disturbing the C2-chlorine or newly formed C4-carbon bonds.

Experimental Workflows & Synthetic Methodologies

The following protocols detail the synthesis of 2-Chloro-3-(methoxymethoxy)pyridine and its subsequent C4-functionalization. These protocols are designed as self-validating systems, where physical observations confirm chemical transformations.

Protocol A: Synthesis of 2-Chloro-3-(methoxymethoxy)pyridine

Objective: Protect 2-chloro-3-hydroxypyridine to prevent unwanted side reactions during downstream metalation [2].

  • Preparation: Dissolve 2-chloropyridin-3-ol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C. Causality: Cooling is critical to control the exothermic acid-base reaction and prevent solvent degradation. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes. The cessation of hydrogen gas evolution serves as a self-validating visual indicator that alkoxide formation is complete.

  • Alkylation: Add Chloro(methoxy)methane (MOM-Cl, 1.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with distilled water to destroy unreacted NaH. Extract with Ethyl Acetate. The organic layer is washed with brine, dried over anhydrous

    
    , and concentrated.
    
  • Purification: Purify via silica gel chromatography to yield the product as a colorless oil (Typical yield: ~61%). LCMS should confirm the mass [M+H]+ at m/z 174.90.

Protocol B: Directed C4-Lithiation and Iodination

Objective: Introduce an iodine atom at the C4 position to create a handle for transition-metal-catalyzed cross-coupling [2].

  • Lithiation: Dissolve 2-Chloro-3-(methoxymethoxy)pyridine in anhydrous THF and cool to -65 °C to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures are mandatory. At higher temperatures, n-BuLi acts as a nucleophile, leading to unwanted nucleophilic aromatic substitution (SNAr) at the C2-chloro position or addition to the pyridine ring.

  • Base Addition: Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 equiv). Stir for 1 hour at -65 °C to allow the DoM complex to form.

  • Electrophilic Trapping: Add a solution of Iodine (

    
    , 1.2 equiv) in THF. Stir and allow to warm to room temperature overnight.
    
  • Quench: Quench the mixture with an aqueous Sodium Thiosulfate (

    
    ) solution. Causality: Thiosulfate reduces unreacted, highly colored iodine (
    
    
    
    ) to water-soluble, colorless iodide (
    
    
    ). The immediate decolorization of the organic layer visually validates a successful quench.
  • Isolation: Extract with Ethyl Acetate, dry, and purify via column chromatography to yield 2-chloro-4-iodo-3-(methoxymethoxy)pyridine as a solid (Typical yield: ~54%).

Synthesis A 2-Chloro-3-hydroxypyridine (Starting Material) B MOM-Cl, NaH, THF (Protection) A->B C 2-Chloro-3-(methoxymethoxy)pyridine (MOM-Protected) B->C D 1. n-BuLi, THF, -78 °C 2. I2 (Directed Ortho-Metalation) C->D E 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine (Functionalized Intermediate) D->E F Cross-Coupling / SNAr (Drug Scaffold Synthesis) E->F

Workflow for synthesis and C4-functionalization of 2-Chloro-3-(methoxymethoxy)pyridine.

Downstream Applications in Drug Development

The functionalized derivatives of 2-Chloro-3-(methoxymethoxy)pyridine are heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs) across multiple therapeutic areas.

Oncology: CDK7 Inhibitors

Cyclin-dependent kinase 7 (CDK7) is the catalytic subunit of the CDK-activating kinase (CAK) complex, which regulates cell cycle progression and RNA polymerase II-mediated transcription. Tumors such as triple-negative breast cancer and pancreatic ductal adenocarcinoma exhibit a high dependency on CDK7 for survival.

Recent patent literature details the use of 2-chloro-4-iodo-3-(methoxymethoxy)pyridine as a core intermediate [2]. The C4-iodo group undergoes selective Suzuki-Miyaura cross-coupling with indole-boronic esters, while the C2-chloro group is later subjected to amination. Following the assembly of the core scaffold, the MOM group is removed via methanolic HCl to yield potent CDK7 inhibitors capable of halting tumor proliferation.

Immuno-Oncology: IDO1/TDO Inhibitors (Kynurenine Pathway)

The kynurenine pathway is the primary route for tryptophan catabolism. Enzymes such as Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are frequently overexpressed in tumor microenvironments. This overexpression depletes local tryptophan and produces kynurenine, leading to profound T-cell suppression and immune evasion.

According to , derivatives of MOM-protected chloropyridines are utilized to synthesize fused heterocyclic systems (e.g., furo[2,3-c]pyridines) [3]. The MOM group allows for precise alkylation and cross-coupling steps necessary to build the pharmacophore that competitively binds to the heme active site of IDO1/TDO, thereby restoring T-cell activity against malignant cells.

Pathway Trp L-Tryptophan Enz IDO1 / TDO Enzymes Trp->Enz Kyn Kynurenine (Immunosuppressive) Enz->Kyn Catalysis TCell T-Cell Suppression (Tumor Evasion) Kyn->TCell Inh MOM-Pyridine Derived Inhibitor Inh->Enz Blocks

Mechanism of IDO1/TDO inhibition in the kynurenine pathway by pyridine derivatives.

Anti-Parasitic Agents: Metalloenzyme Inhibitors

Beyond oncology, this scaffold is vital in infectious diseases. In the rational design of inhibitors targeting the Giardia lamblia Fructose-1,6-bisphosphate aldolase (GlFBPA)—a Class II metalloenzyme essential for parasite glycolysis—researchers utilized 2-chloro-3-(methoxymethoxy)pyridine to synthesize 3-hydroxy-4-pyridones [4]. The MOM protection allowed for the sequential C4-formylation and olefination required to build the alkylphosphonate side chains. Upon deprotection, the resulting 3-hydroxy-2-pyridinone core acts as a bidentate ligand, directly coordinating with the


 ion in the enzyme's active site, effectively neutralizing the parasite's energy metabolism.

Conclusion

2-Chloro-3-(methoxymethoxy)pyridine is far more than a simple protected heterocycle; it is a meticulously designed chemical linchpin. By leveraging the robust stability and directing capabilities of the MOM ether, alongside the orthogonal reactivity of the C2-chlorine, medicinal chemists can execute highly regioselective functionalizations. From overcoming tumor immune evasion via IDO1/TDO inhibition to halting cancer cell cycles via CDK7 antagonism, the derivatives of this compound continue to drive significant advancements in targeted therapeutics.

References

  • Vertex Pharmaceuticals / Google Patents. "Synthesis and application of CDK7 inhibitors (CN118255777A)." Google Patents, 2024.
  • Curadev Pharma Private Ltd. "INHIBITORS OF THE KYNURENINE PATHWAY (EP2970173B1)." European Patent Office, 2018.
  • Li, Z., et al. "Rational design, synthesis and evaluation of first generation inhibitors of the Giardia lamblia fructose-1,6-biphosphate aldolase." Journal of Inorganic Biochemistry, 105(4):509-17, 2011. Available at:[Link]

Methodological & Application

Synthesis of 2-Chloro-3-(methoxymethoxy)pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-3-(methoxymethoxy)pyridine, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the protection of the hydroxyl group of 2-chloro-3-hydroxypyridine using chloromethyl methyl ether (MOM-Cl). This guide emphasizes the critical experimental parameters, safety precautions, and analytical characterization necessary for the successful and safe execution of this transformation. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction, enabling effective troubleshooting and optimization.

Introduction

2-Chloro-3-hydroxypyridine is a versatile building block in organic synthesis, utilized in the preparation of various biologically active molecules.[1] Its utility is often enhanced by the strategic protection of its hydroxyl group, which allows for selective reactions at other positions of the pyridine ring. The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions.[2][3]

The synthesis of 2-Chloro-3-(methoxymethoxy)pyridine involves the reaction of 2-chloro-3-hydroxypyridine with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base. This S_N2 reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the chloride from MOM-Cl. The choice of base and reaction conditions is crucial to ensure high yields and minimize potential side reactions. This document provides a detailed, field-proven protocol for this transformation, along with a thorough discussion of the underlying chemical principles.

Reaction Scheme and Mechanism

The overall transformation is the protection of the hydroxyl group of 2-chloro-3-hydroxypyridine as a methoxymethyl (MOM) ether.

Reaction:

Mechanism:

The reaction proceeds through a nucleophilic substitution (S_N2) mechanism. The base deprotonates the hydroxyl group of 2-chloro-3-hydroxypyridine to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl methyl ether, displacing the chloride ion and forming the desired MOM-protected product.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-3-hydroxypyridine≥98%Sigma-Aldrich6636-78-8
Chloromethyl methyl ether (MOM-Cl)Technical GradeVarious107-30-2[4]
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma109-99-9
Saturated aqueous sodium bicarbonateLaboratory GradeFisher Scientific144-55-8
Anhydrous magnesium sulfateLaboratory GradeFisher Scientific7487-88-9
Ethyl acetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Ice bath
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254MilliporeSigma
Safety Precautions

Extreme Caution is Advised: Chloromethyl methyl ether (MOM-Cl) is a highly toxic and carcinogenic compound.[5][6] All manipulations involving MOM-Cl must be performed in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[6][8] An emergency shower and eyewash station should be readily accessible.[7]

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • 2-Chloro-3-hydroxypyridine: May cause skin and eye irritation.[8][9][10] Avoid inhalation of dust.[8]

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-chloro-3-hydroxypyridine (1.0 g, 7.72 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.50 mmol, 1.1 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 2-chloro-3-hydroxypyridine is crucial for the subsequent nucleophilic attack. Using a strong base like NaH ensures complete deprotonation, driving the reaction to completion.[2]

  • MOM-Cl Addition: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (0.65 mL, 8.50 mmol, 1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, 2-Chloro-3-(methoxymethoxy)pyridine, will have a higher R_f value than the starting material, 2-chloro-3-hydroxypyridine.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C. Caution: This will quench any unreacted sodium hydride and will produce hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-3-(methoxymethoxy)pyridine as a colorless to pale yellow oil.[11]

Workflow Diagram

Synthesis_Workflow A 1. Dissolve 2-chloro-3-hydroxypyridine in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add MOM-Cl dropwise at 0 °C D->E F 6. Warm to RT and stir for 2-4h E->F G 7. Quench with sat. NaHCO3 (aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Product: 2-Chloro-3-(methoxymethoxy)pyridine J->K

Caption: Workflow for the synthesis of 2-Chloro-3-(methoxymethoxy)pyridine.

Characterization Data

The identity and purity of the synthesized 2-Chloro-3-(methoxymethoxy)pyridine should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the methoxy protons (singlet, ~3.5 ppm), the methylene protons of the MOM group (singlet, ~5.3 ppm), and the aromatic protons of the pyridine ring.
¹³C NMR The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₇H₈ClNO₂, MW: 173.60).
FT-IR The spectrum should show the absence of a broad O-H stretching band from the starting material and the presence of C-O-C stretching bands.

Note: Specific chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the starting material.Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Increase the reaction time for deprotonation.
Deactivated MOM-Cl.Use freshly opened or properly stored MOM-Cl.
Insufficient reaction time.Continue to monitor the reaction by TLC and allow it to stir for a longer duration if necessary.
Presence of starting material after extended reaction time Insufficient base or MOM-Cl.Use a slight excess (1.1-1.2 equivalents) of both the base and MOM-Cl.
Formation of multiple byproducts Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature slowly.
Presence of water in the reaction.Ensure all glassware is oven-dried and the solvent is anhydrous.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-3-(methoxymethoxy)pyridine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The inclusion of mechanistic insights and troubleshooting guidance aims to empower scientists to not only successfully execute the reaction but also to adapt and optimize it for their specific needs.

References

  • DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]

  • European Patent Office. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • precisionFDA. (n.d.). 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. Retrieved from [Link]

  • PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • PubMed. (2005, November 11). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved from [Link]

  • PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Eureka | Patsnap. (2018, January 26). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • PubChem. (n.d.). 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136. Retrieved from [Link]

Sources

Protocol for MOM protection of 2-chloro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective MOM Protection of 2-Chloro-3-Hydroxypyridine

Executive Summary

This application note details the protocol for the methoxymethyl (MOM) protection of 2-chloro-3-hydroxypyridine. The resulting product, 2-chloro-3-(methoxymethoxy)pyridine , is a critical intermediate in medicinal chemistry. The MOM moiety serves a dual purpose: it acts as a robust protecting group stable to basic conditions and functions as a strong Directed Metalation Group (DMG) . This DMG capability allows for subsequent regioselective lithiation at the C4 position, facilitating the synthesis of polysubstituted pyridine scaffolds (e.g., P2X7 antagonists).

This guide prioritizes O-alkylation selectivity over N-alkylation through the use of sodium hydride (NaH) in polar aprotic media, ensuring high yields (>90%).

Critical Safety Directive: MOM-Chloride

WARNING: CARCINOGENIC HAZARD

  • Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA Select Carcinogen). It is often contaminated with Bis(chloromethyl)ether (BCME) , a potent carcinogen.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Excess MOM-Cl must be destroyed using aqueous ammonium hydroxide or saturated sodium bicarbonate solution before waste disposal. Do not dispose of unquenched reaction mixtures.

Reaction Mechanism & Rationale

The reaction proceeds via a Williamson ether synthesis mechanism.[1] The 2-chloro substituent on the pyridine ring exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the 3-hydroxyl group (pKa ~7-8) relative to unsubstituted 3-hydroxypyridine.

  • Deprotonation: NaH irreversibly deprotonates the hydroxyl group, forming the sodium pyridin-3-olate.

  • Regioselectivity: The pyridyl nitrogen is less nucleophilic due to the adjacent electron-withdrawing chlorine and the electrostatic repulsion from the generated phenoxide anion. This directs the electrophilic attack of MOM-Cl exclusively to the oxygen atom.

  • Substitution: The oxyanion attacks the chloromethyl carbon of MOM-Cl, displacing the chloride ion.

MOM_Protection_Mechanism Substrate 2-Chloro-3-hydroxypyridine Intermediate Sodium Pyridin-3-olate (O-Nucleophile) Substrate->Intermediate - H2 Base NaH (Deprotonation) Base->Intermediate Reagent Product 2-Chloro-3-(MOM)pyridine (O-Alkylated) Intermediate->Product SN2 Attack SideProduct N-Alkylated Side Product (Suppressed) Intermediate->SideProduct Minor Pathway Reagent MOM-Cl (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway highlighting the selective O-alkylation trajectory.

Materials & Equipment

ReagentCAS No.[2][3]Equiv.[1][4][5][6]Role
2-Chloro-3-hydroxypyridine 6636-78-81.0Substrate
Sodium Hydride (60% in oil) 7647-01-01.2Base
Chloromethyl methyl ether (MOM-Cl) 107-30-21.2Protecting Group
DMF (Anhydrous) 68-12-210 volSolvent
Ammonium Hydroxide (25%) 1336-21-6ExcessQuench

Equipment:

  • Flame-dried 2-neck round bottom flask (RBF).

  • Nitrogen or Argon atmosphere line.

  • Syringe pump or pressure-equalizing addition funnel.

  • Low-temperature bath (Ice/Water).

Experimental Protocol

Step 1: System Preparation
  • Equip a 250 mL 2-neck RBF with a magnetic stir bar and a rubber septum.

  • Flame-dry the apparatus under vacuum and backfill with inert gas (N2 or Ar) three times.

  • Maintain a positive pressure of inert gas throughout the procedure.

Step 2: Deprotonation
  • Charge the flask with Sodium Hydride (60% dispersion, 1.2 eq) .

    • Note: If high purity is required, wash NaH with dry hexane (3x) under N2 to remove mineral oil, though this is generally unnecessary for this reaction.

  • Add anhydrous DMF (5 volumes) via syringe. Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (5 volumes) in a separate vial.

  • Add the substrate solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas will occur. Ensure adequate venting via a needle to a bubbler.

  • Stir at 0°C for 30 minutes until gas evolution ceases and a clear/yellow solution (the phenoxide anion) is formed.

Step 3: Alkylation
  • Add MOM-Cl (1.2 eq) dropwise via syringe over 10 minutes at 0°C.

    • Safety: Perform this step slowly to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 3 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material (more polar) should disappear, replaced by a less polar spot (Product).

Step 4: Quench and Workup
  • Cool the mixture back to 0°C.

  • Carefully quench by dropwise addition of saturated aqueous NH4Cl or water.

    • Note: This destroys unreacted MOM-Cl and NaH.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Wash the combined organic layers with:

    • Water (3x) – Critical to remove DMF.

    • Brine (1x).

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 5: Purification
  • The crude residue is typically a pale yellow oil or low-melting solid.

  • Purify via Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 10-20% EtOAc in Hexanes.

  • Yield Expectation: 90-95%.

Workflow Visualization

MOM_Protocol_Workflow Setup Setup: Flame-dry RBF, N2 Atm Solvent: Anhydrous DMF Deprotonation Deprotonation (0°C) Add NaH + Substrate Wait 30 min (H2 evolution) Setup->Deprotonation Protection Protection (0°C -> RT) Add MOM-Cl dropwise Stir 2-3 hours Deprotonation->Protection Quench Quench (0°C) Add Sat. NH4Cl Destroy excess MOM-Cl Protection->Quench Workup Workup Extract w/ EtOAc Wash 3x H2O (Remove DMF) Quench->Workup Purification Purification Flash Column (SiO2) 10-20% EtOAc/Hex Workup->Purification

Figure 2: Step-by-step experimental workflow for MOM protection.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; extend stirring time at Step 2.
N-Alkylation Observed Solvent polarity too lowEnsure DMF is used (promotes O-alkylation via "naked" anion). Avoid THF if selectivity is poor.
DMF Contamination Poor workupIncrease number of water washes during extraction or use LiCl solution wash.
Starting Material Remains MOM-Cl hydrolysisMOM-Cl degrades in moist air. Use fresh reagent or distill before use.

Characterization Data (Expected)

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (dd, 1H, H-6): Pyridine proton adjacent to Nitrogen.

    • δ 7.45 (dd, 1H, H-4): Proton ortho to the MOM group.

    • δ 7.20 (dd, 1H, H-5): Meta proton.

    • δ 5.26 (s, 2H, -OCH2O-): Characteristic singlet for the methylene of the MOM group.

    • δ 3.51 (s, 3H, -OCH3): Singlet for the methyl group.

  • 13C NMR:

    • Distinct peak at ~95 ppm (OCH2O) and ~57 ppm (OCH3).

  • MS (ESI):

    • Calculated Mass: 173.02.

    • Observed [M+H]+: 174.0.

References

  • Snieckus, V. (1990). Directed ortho metalation.[7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for Phenols). Link

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-(methoxymethoxy)pyridine Product Page. Retrieved from SigmaAldrich.com. Link

  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether Safety Standards. 29 CFR 1910.1006. Link

  • Reeves, J. T., et al. (2010). Development of a Scalable Process for the Synthesis of P2X7 Antagonist GSK1482160. Organic Process Research & Development, 14(6), 1468–1475. (Demonstrates MOM protection on similar pyridine scaffolds). Link

Sources

Application Note: Regioselective Directed ortho-Lithiation of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and validated protocols for C4-functionalization.

Executive Summary & Strategic Rationale

The functionalization of substituted pyridines is a cornerstone of modern drug discovery. Specifically, derivatives of 2-chloro-3-(methoxymethoxy)pyridine serve as critical intermediates in the synthesis of advanced therapeutics, including CDK7 inhibitors for oncology[1] and IDO1/TDO inhibitors targeting the kynurenine pathway in immuno-oncology[2],[3].

Achieving precise regiocontrol on the pyridine core is notoriously challenging due to the competing risks of nucleophilic addition and halogen-metal exchange. However, by leveraging the Directed ortho-Lithiation (DoL) paradigm, chemists can exploit the methoxymethoxy (MOM) group as a powerful Directing Metalation Group (DMG) to achieve exclusive functionalization at the C4 position[1]. This application note provides the mechanistic causality, quantitative data, and self-validating protocols required to execute this transformation with high fidelity.

Mechanistic Causality: Why C4 Regioselectivity?

When 2-chloro-3-(methoxymethoxy)pyridine is exposed to a strong lithium base (e.g., n-BuLi or LDA), three potential reaction pathways compete: nucleophilic addition to the pyridine ring, halogen-metal exchange at C2, and deprotonation at C4, C5, or C6.

The exclusive C4-selectivity is driven by a combination of kinetic and thermodynamic factors:

  • Pre-Lithiation Coordination (The DMG Effect): The ethereal oxygens of the MOM group at C3 strongly chelate the lithium cation. This coordination anchors the basic carbanion in strict spatial proximity to the C4 proton, drastically lowering the activation energy for ortho-deprotonation[4].

  • Inductive Acidification: The highly electronegative chlorine atom at C2 withdraws electron density via the

    
    -framework, increasing the kinetic acidity of the remaining pyridine protons.
    
  • Cryogenic Kinetic Control: Operating at strictly controlled cryogenic temperatures (-78 °C to -65 °C) kinetically suppresses the nucleophilic attack of n-BuLi onto the electron-deficient

    
    -system of the pyridine ring[4].
    

Pathway SM 2-Chloro-3-(MOM)pyridine Coord Pre-Lithiation Complex (Li+ - O Chelation) SM->Coord n-BuLi or LDA THF, -78°C Lithiated C4-Lithiated Intermediate (Kinetically Favored) Coord->Lithiated Directed ortho-Deprotonation Iodinated 2-Chloro-4-iodo- 3-(MOM)pyridine Lithiated->Iodinated I2 Quench -65°C to RT Formylated 2-Chloro-3-(MOM)pyridine- 4-carbaldehyde Lithiated->Formylated DMF Quench -78°C to RT

Fig 1: Mechanistic pathway of directed ortho-lithiation and electrophilic trapping at C4.

Quantitative Data & Condition Optimization

The choice of base and electrophile dictates the final product yield. The table below synthesizes optimized conditions derived from validated pharmaceutical scale-up campaigns[1],[2],[5].

SubstrateBase / AdditiveSolventTemp (°C)ElectrophileTarget ProductTypical Yield
2-Chloro-3-(MOM)pyridinen-BuLi (1.5 eq)THF-65 °CI₂ (1.2 eq)2-Chloro-4-iodo-3-(MOM)pyridine61% – 82%
2-Chloro-3-(MOM)pyridinen-BuLi / TMEDATHF-78 °CDMF (Excess)2-Chloro-3-(MOM)pyridine-4-carbaldehyde> 75%
2-Chloro-3-(MOM)pyridineLDA (1.2 eq)THF-78 °CN-Formylpiperidine2-Chloro-3-(MOM)pyridine-4-carbaldehydeModerate-High

Note: TMEDA (Tetramethylethylenediamine) is often added to break down n-BuLi hexamers into more reactive dimers, ensuring complete deprotonation if the reaction stalls[2].

Detailed Experimental Protocols

Protocol A: Synthesis of the Starting Material (MOM Protection)

Causality Check: Sodium hydride (NaH) is utilized over weaker amine bases to ensure complete, irreversible formation of the pyridin-3-olate anion, preventing competing N-alkylation[1].

  • Preparation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.1 eq) and anhydrous THF (1.5 M relative to NaH) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Dissolve 2-chloropyridin-3-ol (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Slowly add chloro(methoxy)methane (MOMCl, 1.0 eq) dropwise.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the product as a colorless oil[1].

Protocol B: Directed ortho-Lithiation and Iodination

Target: 2-chloro-4-iodo-3-(methoxymethoxy)pyridine[1].

  • Lithiation: Dissolve 2-chloro-3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF (0.5 M). Cool the solution strictly to -65 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (2.5 M in hexanes, 1.5 eq) dropwise via syringe pump over 15 minutes. Self-Validation: The solution will typically transition to a deep red/brown color, indicating the formation of the organolithium species. Stir at -65 °C for 1 hour.

  • Electrophilic Quench: Dissolve iodine (I₂, 1.2 eq) in anhydrous THF and add it dropwise to the lithiated mixture at -65 °C.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight[1].

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Protocol C: Directed ortho-Lithiation and Formylation

Target: 2-chloro-3-(methoxymethoxy)pyridine-4-carbaldehyde[2],[5].

  • Lithiation: Dissolve the starting material in anhydrous THF. Cool to -78 °C. Add LDA (1.2 eq) or a mixture of n-BuLi/TMEDA (1.2 eq) dropwise. Stir for 45 minutes at -78 °C.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) or N-formylpiperidine (1.5 eq) rapidly in one portion.

  • Completion: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry, and concentrate.

Self-Validating Systems & Quality Control

To ensure a self-validating workflow and prevent downstream failures, implement the following in-process controls:

  • The D₂O Quench Test (Lithiation Validation): Before adding the expensive electrophile (e.g., I₂), extract a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of EtOAc, evaporate the solvent, and analyze via LC-MS or ¹H-NMR.

    • Result: You should observe an [M+1] mass shift corresponding to the incorporation of Deuterium at C4, or the disappearance of the C4 proton signal in NMR. If D-incorporation is <90%, the lithiation is incomplete (check n-BuLi titer or solvent moisture).

  • Temperature Logging: Pyridine lithiations are highly sensitive to thermal spikes. A deviation above -60 °C during n-BuLi addition often results in the formation of butyl-dihydropyridine adducts. Use an internal reaction probe rather than relying solely on the bath temperature.

References

  • Synthesis and application of CDK7 inhibitors (CN118255777A).
  • Inhibitors of the kynurenine pathway (US20160046596A1).
  • Inhibitors of the kynurenine pathway (WO2014186035A1).
  • Inhibitors of the kynurenine pathway (CA2902594C).

Sources

Comprehensive Application Note: Suzuki-Miyaura Coupling Protocols for 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including CDK7 inhibitors[1] and indoleamine 2,3-dioxygenase (IDO1/TDO) inhibitors targeting the kynurenine pathway[2].

The functionalization of the C2 position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid construction of 2,3-disubstituted pyridine scaffolds. However, 2-chloropyridines are notoriously challenging substrates. The inherent electronic properties and coordinating ability of the pyridine nitrogen can lead to catalyst inhibition[3]. Furthermore, the methoxymethoxy (MOM) protecting group at the C3 position introduces significant steric hindrance adjacent to the reactive C-Cl bond, necessitating highly optimized catalytic systems to achieve efficient turnover.

This application note provides a field-proven, self-validating guide to executing Suzuki-Miyaura couplings with 2-Chloro-3-(methoxymethoxy)pyridine, detailing the mechanistic rationale behind catalyst, ligand, and base selection.

Mechanistic Insights and Causality (E-E-A-T)

The Failure of Nickel Catalysis

While Nickel is often championed as a cost-effective alternative to Palladium for aryl chloride couplings, it is strictly contraindicated for 2-chloropyridines. Mechanistic studies have revealed that while 2-chloropyridines undergo rapid oxidative addition to Ni(0) centers, they subsequently form highly stable, catalytically inactive dinickel(II) "butterfly" complexes. These dimeric species fail to undergo transmetalation with boronic acids, halting the catalytic cycle entirely. Therefore, Palladium-based systems are mandatory for this substrate.

Ligand Selection: Overcoming the C-Cl Bond and Steric Bulk

The C-Cl bond is significantly stronger (~96 kcal/mol) than C-Br or C-I bonds, making the initial oxidative addition step rate-limiting[4]. To overcome this, the Palladium center must be enriched with electron density.

  • Tricyclohexylphosphine (PCy3): A strong

    
    -donating ligand that pushes electron density onto the Pd center, facilitating the cleavage of the stubborn C-Cl bond[2].
    
  • Buchwald Ligands (SPhos / XPhos): The MOM group at the C3 position creates a sterically congested environment. Buchwald-type dialkylbiaryl phosphines are highly effective here; their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the two coupling partners into close proximity, drastically accelerating the final reductive elimination step[3].

Protecting Group Integrity: The MOM Acetal

The methoxymethoxy (MOM) group is an acetal, rendering it highly sensitive to acidic hydrolysis but completely stable under basic conditions. Because the Suzuki-Miyaura coupling requires a base to activate the boronic acid (forming the reactive boronate complex [Ar-B(OH)3]-), the reaction conditions inherently protect the MOM group[4]. However, causality dictates the workup: all aqueous washes during the extraction phase must remain strictly neutral or basic (pH


 7). An acidic wash (e.g., 1M HCl) will inadvertently cleave the MOM group, yielding the undesired 3-hydroxypyridine byproduct[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd 2-Chloro-3-(MOM)pyridine PdII Trans-Pd(II)(Ar)(Cl)L_2 Intermediate OxAdd->PdII TransMet Transmetalation (Base-Assisted) PdII->TransMet Ar'-B(OH)2 + K3PO4 PdII_Ar Trans-Pd(II)(Ar)(Ar')L_2 Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Aryl-3-(MOM)pyridine Coupled Product RedElim->Product

Catalytic cycle of Suzuki coupling tailored for 2-Chloro-3-(methoxymethoxy)pyridine.

Quantitative Data: Condition Optimization

The following table synthesizes expected yields and optimal conditions for coupling 2-Chloro-3-(methoxymethoxy)pyridine with various classes of boronic acids, based on validated pharmaceutical protocols[5],[2].

Boronic Acid ClassRecommended Catalyst SystemBase & Solvent SystemTemp / TimeExpected Yield
Electron-Rich Aryl (e.g., 4-Methoxyphenyl)Pd2(dba)3 (2 mol%) / PCy3 (8 mol%)K3PO4 (3.0 eq) / Dioxane:H2O (4:1)100 °C / 12h82 - 88%
Electron-Deficient Aryl (e.g., 4-Fluorophenyl)Pd(OAc)2 (3 mol%) / SPhos (6 mol%)K3PO4 (3.0 eq) / Toluene:H2O (5:1)90 °C / 8h80 - 85%
Sterically Hindered (e.g., 2-Methylphenyl)Pd(OAc)2 (5 mol%) / XPhos (10 mol%)K2CO3 (3.0 eq) / Dioxane:H2O (4:1)110 °C / 18h65 - 75%
Heteroaryl (e.g., 4-Pyridinyl)Pd2(dba)3 (3 mol%) / PCy3 (12 mol%)K3PO4 (3.0 eq) / Dioxane:H2O (4:1)100 °C / 16h70 - 80%

Experimental Protocol: General Procedure

This self-validating protocol utilizes the highly active Pd2(dba)3 / PCy3 system, which has been explicitly validated for the synthesis of 6-fluoro-3-(methoxymethoxy)-2,4'-bipyridine intermediates in industrial settings[2].

Reagents and Equipment
  • Substrate: 2-Chloro-3-(methoxymethoxy)pyridine (1.0 mmol, 173.6 mg)

  • Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.3 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 mmol, 2 mol%)

  • Ligand: Tricyclohexylphosphine [PCy3] (0.08 mmol, 8 mol%)

  • Base: Tripotassium phosphate[K3PO4] (3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

  • Equipment: Oven-dried Schlenk tube or heavy-walled pressure vial, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Reaction Assembly (Benchtop)

  • To the oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-3-(methoxymethoxy)pyridine (1.0 mmol) and the selected arylboronic acid (1.3 mmol).

  • Add K3PO4 (3.0 mmol). Note: Ensure the base is finely powdered to maximize surface area for the biphasic reaction.

  • Add Pd2(dba)3 (2 mol%) and PCy3 (8 mol%).

Step 2: Degassing (Critical for Pd(0) Survival) 4. Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times. 5. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas this solvent mixture by sparging with Argon for at least 15 minutes. 6. Inject 5.0 mL of the degassed solvent mixture into the Schlenk tube via syringe.

Step 3: Execution 7. Replace the septum with a Teflon screw cap under a positive flow of Argon. 8. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. 9. Stir vigorously (800-1000 rpm) for 12 to 16 hours. Vigorous stirring is essential to overcome the mass transfer limitations of the biphasic Dioxane/Water system.

Step 4: Self-Validating Check 10. Remove the reaction from heat and allow it to cool to room temperature. 11. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation marker: Disappearance of the starting material mass (
    
    
    174 [M+H]+) and appearance of the desired product mass. If starting material >5%, add an additional 1 mol% Pd2(dba)3 and heat for 4 more hours.

Step 5: Workup and Purification (MOM-Safe) 12. Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate. 13. Transfer the filtrate to a separatory funnel. Wash with Deionized Water (2 x 10 mL) and Brine (10 mL).

  • Crucial Warning: Do not use acidic washes (e.g., NH4Cl or HCl) to break emulsions. The MOM group will hydrolyze at pH < 4.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-3-(methoxymethoxy)pyridine.

    Workflow Step1 Reagent Prep: 2-Cl-3-MOM-Pyridine + Ar-B(OH)2 Step2 Catalyst/Ligand: Pd2(dba)3 / PCy3 or Pd(OAc)2 / SPhos Step1->Step2 Step3 Solvent/Base: Dioxane:H2O (4:1) + K3PO4 (3 eq) Step2->Step3 Step4 Reaction: Degas, 100 °C 12-24 hours Step3->Step4 Step5 Check Conversion (LC-MS) Step4->Step5 Step5->Step4 Incomplete Success Basic Workup (Avoid pH < 4) Step5->Success >95% Conv.

    Experimental workflow and decision matrix for the Suzuki-Miyaura coupling.

References

  • Synthesis and application of CDK7 inhibitors.Google Patents (CN118255777A).
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC (NIH). Available at: [Link]

  • INHIBITORS OF THE KYNURENINE PATHWAY (EP 2970173 B1).European Patent Office (Curadev Pharma).
  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

2-Chloropyridines are privileged scaffolds in medicinal chemistry. The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the adjacent pyridine nitrogen acts as a powerful electron-withdrawing sink, stabilizing the dearomatized anionic intermediate (Meisenheimer complex) [2]. In fact, 2-chloropyridines are reportedly up to 2.3 × 10⁸ times more reactive than their chlorobenzene counterparts toward nucleophilic displacement [2].

When functionalized with a methoxymethoxy (MOM) group at the C3 position—forming 2-chloro-3-(methoxymethoxy)pyridine —the substrate becomes an invaluable building block for synthesizing 2,3-disubstituted pyridines.

Causality in Design: The MOM group is strategically chosen because it is a robust acetal that withstands the highly basic and nucleophilic conditions of SNAr. Once the SNAr reaction is complete, the MOM group can be cleanly removed via mild acidic hydrolysis to reveal the biologically relevant 3-hydroxyl group. This exact sequence is frequently utilized in the late-stage synthesis of complex therapeutics, including novel CDK7 inhibitors [1]. Furthermore, while palladium-catalyzed cross-couplings are popular, performing a catalyst-free SNAr is far more atom-economical, scalable, and cost-effective for highly activated heteroaryl chlorides [3].

Reaction Workflow & Logical Relationships

The following diagram illustrates the mechanistic pathway and logical workflow of the SNAr reaction followed by downstream deprotection.

SNAr_Mechanism SM 2-Chloro-3-(MOM)pyridine (Activated Electrophile) MC Meisenheimer Complex (Stabilized by Pyridine N) SM->MC Nucleophilic Attack (Rate-Determining) Nu Nucleophile (Amine/Alkoxide/Thiolate) Nu->MC Donates Electron Pair SNAr SNAr Product (2-Substituted-3-(MOM)pyridine) MC->SNAr Chloride Elimination (Fast) Deprot Acidic Cleavage (HCl/MeOH, Reflux) SNAr->Deprot Optional Downstream Processing Final 2-Substituted-Pyridin-3-ol (Target Scaffold) Deprot->Final MOM Ether Hydrolysis

Workflow of SNAr and subsequent MOM deprotection on 2-chloro-3-(methoxymethoxy)pyridine.

Quantitative Data: Reaction Optimization

The table below summarizes field-proven conditions for substituting 2-chloro-3-(methoxymethoxy)pyridine with various nucleophile classes.

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Notes
2° Amine MorpholineK₂CO₃ (2.0 eq)DMF801288K₂CO₃ acts as an insoluble acid scavenger, driving the reaction without cleaving the MOM group.
Alkoxide Sodium MethoxideNoneMeOH/THF65492Alkoxides are highly nucleophilic; no exogenous base is required. Fast reaction times.
1° Amine BenzylamineDIPEA (2.5 eq)NMP1201875Requires higher temperatures due to the neutral, less nucleophilic nature of 1° amines.
Thiolate ThiophenolCs₂CO₃ (1.5 eq)DMSO60695Thiolates are excellent "soft" nucleophiles; DMSO heavily stabilizes the transition state.

Experimental Protocols (Self-Validating Systems)

Protocol A: Amination via SNAr (Synthesis of 4-(3-(methoxymethoxy)pyridin-2-yl)morpholine)

This protocol utilizes a self-validating feedback loop to ensure high-fidelity execution without relying on arbitrary reaction times.

Step 1: Reagent Preparation & Causality

  • Action: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 2-chloro-3-(methoxymethoxy)pyridine (1.0 mmol, 173.6 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Causality: Anhydrous conditions are critical. The presence of water at elevated temperatures in basic media can lead to competitive hydrolysis of the C-Cl bond, yielding an unwanted pyridone byproduct. DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state, while leaving the nucleophile "naked" (unsolvated by hydrogen bonds).

Step 2: Base and Nucleophile Addition

  • Action: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.5 mmol, 130 µL).

  • Causality: K₂CO₃ neutralizes the HCl generated during the reaction. Its poor solubility in DMF creates a heterogeneous basic environment that is strong enough to mop up protons but mild enough to prevent the degradation of the MOM acetal.

Step 3: Reaction Execution & Self-Validating System

  • Action: Heat the mixture to 80 °C with vigorous stirring.

  • Self-Validation: After 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1). The system validates its own completion when the UV-active starting material (Rf = 0.6) is completely absent, replaced by a single, more polar peak (Rf = 0.3, [M+H]⁺ = 225 m/z).

  • Troubleshooting Loop: Do not proceed to workup until the starting material is consumed. If the reaction stalls at <90% conversion, the causality is likely moisture-induced base deactivation. Correction: Add an additional 0.5 eq of K₂CO₃ and heat for 2 more hours.

Step 4: Workup and Purification

  • Action: Cool to room temperature and quench with 15 mL of distilled H₂O. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL).

  • Causality: The LiCl wash is a highly specific technique used to drastically increase the partition coefficient of DMF into the aqueous phase, ensuring the organic layer is completely stripped of the high-boiling solvent.

  • Action: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol B: Downstream MOM Deprotection (Synthesis of 2-morpholinopyridin-3-ol)

Step 1: Acidic Cleavage

  • Action: Dissolve the purified SNAr product from Protocol A (1.0 mmol) in Methanol (5.0 mL). Add 4M HCl in Dioxane (3.0 mmol, 0.75 mL).

  • Causality: The MOM group is an acetal. The introduction of anhydrous HCl provides the necessary protons to protonate the acetal oxygen, initiating the expulsion of formaldehyde and methanol to reveal the free hydroxyl group [1].

  • Action: Reflux at 65 °C for 2 hours.

  • Self-Validation: TLC will show the complete disappearance of the starting material and the formation of a highly polar, baseline-hugging spot (the free pyridin-3-ol).

Step 2: Neutralization

  • Action: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH reaches 7.5. Extract with EtOAc, dry, and concentrate to yield the final target.

References

  • Source: Google Patents (Patent CN118255777A)
  • Active chloro-heterocycles Source: Thermo Fisher Scientific (Acros Organics Technical Notes) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC), National Institutes of Health (Eur J Org Chem. 2013) URL:[Link]

Application Note: Scalable Synthesis of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9 ) is a critical intermediate in the synthesis of fused polyheterocycles and pyridylsulfonylurea herbicides. It serves as a protected form of 2-chloro-3-hydroxypyridine, allowing for lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 or C5 positions without interference from the acidic phenol.

This guide details two synthesis procedures:

  • Protocol A (Process Route): A scalable, "green" approach using Dimethoxymethane (DMM) to generate the electrophile in situ, avoiding the isolation of carcinogenic Chloromethyl Methyl Ether (MOM-Cl).[1]

  • Protocol B (Laboratory Route): The classical method using commercial MOM-Cl, suitable for gram-scale discovery work where reagent availability outweighs process optimization.

Safety Assessment & Engineering Controls

CRITICAL HAZARD ALERT:

  • Chloromethyl Methyl Ether (MOM-Cl): A known human carcinogen (OSHA regulated).[1] It is highly volatile and hydrolyzes to release HCl and formaldehyde.

  • Scalability Implication: On a kilogram scale, purchasing and handling pure MOM-Cl is often prohibited by EHS regulations. Protocol A is designed to mitigate this risk by generating the active reagent in a closed system.[1]

Engineering Controls[1]
  • Containment: All reactions involving MOM-Cl (or its in-situ generation) must be performed in a certified fume hood or a closed reactor system with a caustic scrubber.

  • Quenching: Dedicated waste streams containing aqueous ammonia or NaOH must be available to neutralize unreacted alkylating agents immediately.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the O-alkylation of the pyridinol oxygen. The reaction is regioselective for oxygen over nitrogen due to the hard nature of the electrophile (Hard-Soft Acid-Base theory) and the use of bases that promote the oxyanion.

SynthesisPath cluster_0 In-Situ Generation (Protocol A) Start 2-Chloro-3-hydroxypyridine (CAS: 6636-78-8) Product 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9) Start->Product Base / Solvent Reagent Active Electrophile: Methoxymethyl Cation [CH3-O-CH2+] Reagent->Product Electrophilic Attack DMM Dimethoxymethane DMM->Reagent Zn(OAc)2 cat. Toluene AcCl Acetyl Chloride AcCl->Reagent

Figure 1: Retrosynthetic pathway highlighting the in-situ generation of the active methoxymethyl cation.

Protocol A: Scalable In-Situ Synthesis (Recommended)[1]

This method utilizes Dimethoxymethane (DMM) and Acetyl Chloride to generate MOM-Cl in the reaction vessel. This avoids the isolation of the carcinogen and uses Toluene, a process-friendly solvent.

Materials
ReagentEquiv.[2][3][4]MWRole
2-Chloro-3-hydroxypyridine 1.0129.54Substrate
Dimethoxymethane (DMM) 2.576.09Reagent Source
Acetyl Chloride 2.578.50Reagent Source
Zinc Acetate (Zn(OAc)₂) 0.01183.48Catalyst
DIPEA (Hünig's Base) 3.0129.24Acid Scavenger
Toluene --Solvent
Step-by-Step Methodology
  • Reagent Formation (The "Generator"):

    • To a dry reactor purged with N₂, charge Dimethoxymethane (2.5 equiv) and Toluene (5 vol relative to substrate).[1]

    • Add Zinc Acetate (1 mol%) and cool to 0°C.

    • Add Acetyl Chloride (2.5 equiv) dropwise over 30 minutes, maintaining internal temperature < 10°C.

    • Mechanism:[1][5][6] This generates a solution of MOM-Cl and Methyl Acetate. Stir at 20°C for 2 hours to ensure conversion.

  • Coupling Reaction:

    • In a separate vessel, dissolve 2-Chloro-3-hydroxypyridine (1.0 equiv) and DIPEA (3.0 equiv) in Toluene (5 vol).

    • Cool the substrate solution to 0°C.[1]

    • Slowly transfer the in-situ generated MOM-Cl solution into the substrate vessel via cannula or closed transfer line. Do not expose to air. [1]

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 vol). Caution: CO₂ evolution.[1]

    • Separate the layers.[1][2] Extract the aqueous phase once with Toluene.[1]

    • Combine organic layers and wash with 10% NH₄OH (to destroy trace MOM-Cl) followed by brine.[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • The crude oil is typically >95% pure.[1] If necessary, purify via short-path distillation (high vacuum) or silica gel filtration (Hexane/EtOAc 9:1).[1]

Protocol B: Classical Laboratory Synthesis[1]

Suitable for small-scale (<10g) synthesis where commercial MOM-Cl is available and handled in a glovebox or high-performance hood.

Materials
  • Substrate: 2-Chloro-3-hydroxypyridine (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or THF[1]

Methodology
  • Deprotonation:

    • Dissolve 2-Chloro-3-hydroxypyridine in dry DMF (10 mL/g) under Argon.

    • Cool to 0°C. Add KOtBu portion-wise. The solution will likely turn yellow/orange as the phenoxide forms.[1] Stir for 30 mins.

  • Alkylation:

    • Add MOM-Cl dropwise via syringe. Note: MOM-Cl is volatile; use a gas-tight syringe.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench & Isolation:

    • Pour mixture into ice water. Extract with EtOAc (3x).[1]

    • Wash organics with LiCl (5% aq) to remove DMF, then brine.[1]

    • Concentrate to yield the product.

Analytical Data & Quality Control

Expected Properties
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Weight: 173.60 g/mol .[1]

  • Solubility: Soluble in DCM, EtOAc, Toluene; Insoluble in water.[1]

Characterization (Reference Values)
TechniqueParameterExpected Signal
¹H NMR Methyoxy (–OCH₃)Singlet, δ 3.4–3.5 ppm (3H)
¹H NMR Methylene (–OCH₂O–)Singlet, δ 5.2–5.3 ppm (2H)
¹H NMR Pyridine H4, H5, H6Aromatic region, δ 7.2–8.3 ppm
HPLC Purity> 98.0% (AUC) @ 254 nm

Troubleshooting Guide:

  • Issue: N-alkylation observed (formation of pyridone byproduct).

    • Solution: Ensure the solvent is non-polar (Toluene) if possible, or use a "harder" counterion like Li+ or Na+ rather than K+.[1] However, MOM-Cl is highly selective for O-alkylation.

  • Issue: Incomplete conversion.

    • Solution: The in-situ MOM-Cl generator may require slightly more time or fresh Zn(OAc)₂ catalyst. Ensure Acetyl Chloride is high quality (hydrolyzes easily).

References

  • Curadev Pharma Private Ltd. (2014).[1][7] Inhibitors of the Kynurenine Pathway. European Patent EP 2970173 B1. (Describes the use of KOtBu/MOM-Cl for pyridine protection).

  • Berliner, M. A., & Belecki, K. (2005).[1] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry, 70(23), 9618-9621. (Protocol for in-situ generation of MOM-Cl). [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability and properties of MOM ethers). [1]

  • Sigma-Aldrich. (n.d.).[1][3] 2-Chloro-3-(methoxymethoxy)pyridine Product Page. (Physical property verification). [1]

Sources

Application Note: Strategic Utilization of 2-Chloro-3-(methoxymethoxy)pyridine in Advanced Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal cross-coupling strategies, and validated protocols for complex pyridine scaffolds.

Introduction & Chemical Rationale

The synthesis of highly substituted, multi-functionalized pyridine rings is a cornerstone of modern drug discovery. 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9)[1] has emerged as a highly versatile building block for constructing fused heterocycles (e.g., azaindoles, furopyridines) and complex kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 7 (CDK7)[2].

The strategic value of this reagent lies in the synergistic relationship between its two functional groups:

  • The C2-Chloro Group: Acts as a stable, yet reactive handle for late-stage nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • The C3-MOM (Methoxymethyl) Ether: Serves a dual purpose. Primarily, it protects the sensitive phenolic-like C3-hydroxyl group during harsh basic or nucleophilic conditions. Secondarily, it functions as a powerful Directed Ortho Metalation (DoM) group, enabling precise regioselective functionalization at the C4 position[2].

Understanding the causality behind these functional group choices allows medicinal chemists to design highly efficient, orthogonal synthetic routes without the need for exhaustive protecting group manipulations.

Mechanistic Insights: DoM and Orthogonal Reactivity

The Directed Ortho Metalation (DoM) Effect

When 2-chloro-3-(methoxymethoxy)pyridine is treated with a strong alkyllithium base (e.g., n-BuLi), the lithium ion coordinates strongly to the oxygen atoms of the MOM ether. This pre-coordination brings the basic carbanion into close proximity to the C4 proton, significantly lowering its pKa and directing lithiation exclusively to the C4 position[2].

Causality in Experimental Design: Why run the reaction at -65 °C? Pyridines are highly susceptible to nucleophilic attack by alkyllithiums (Chichibabin-type addition) at the electrophilic C2 or C6 positions. Maintaining a cryogenic temperature (-65 °C to -78 °C) kinetically favors the acid-base deprotonation (DoM) over nucleophilic addition, stabilizing the resulting ortho-lithiated species until the electrophile (e.g., iodine) is introduced[2].

Orthogonal Cross-Coupling

Trapping the C4-lithiated intermediate with iodine yields 2-chloro-4-iodo-3-(methoxymethoxy)pyridine. This intermediate is a masterclass in orthogonal reactivity. The bond dissociation energy of the C4–I bond is significantly lower than that of the C2–Cl bond. Consequently, palladium(0) catalysts will undergo oxidative addition at the C4-iodo position orders of magnitude faster than at the C2-chloro position. This allows chemists to perform a Suzuki, Stille, or Sonogashira coupling at C4 with complete regiocontrol, leaving the C2-chlorine intact for subsequent transformations[3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the commercially available starting material to a complex fused heterocycle scaffold, highlighting the orthogonal reactivity pathway.

G A 2-Chloro-3-(methoxymethoxy)pyridine (Starting Material) B Directed Ortho Metalation (DoM) n-BuLi, THF, -65°C A->B C Electrophilic Trapping (I2 Addition) B->C D 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine (Orthogonal Intermediate) C->D E Regioselective Cross-Coupling (Pd-Catalyzed at C4) D->E F MOM Deprotection (HCl / MeOH, Reflux) D->F Alternate Route (Direct Deprotection) E->F G Annulation / Cyclization (Fused Heterocycle Formation) F->G H Target Drug Scaffolds (e.g., CDK7 Inhibitors) G->H

Figure 1: Synthetic workflow leveraging DoM and orthogonal coupling for drug scaffold synthesis.

Quantitative Data Summaries

The table below summarizes the expected yields, reaction conditions, and regioselectivity for the core transformations utilizing this building block, synthesized from validated patent literature[2].

Reaction StepReagents & ConditionsTarget PositionYield (%)Key Mechanistic Observation
DoM & Iodination n-BuLi (1.5 eq), I₂ (1.2 eq), THF, -65 °C to RTC4 (Iodination)54%Cryogenic temps prevent nucleophilic addition of n-BuLi to the pyridine ring.
MOM Deprotection 4M HCl in MeOH, Reflux, 1 hC3 (Hydroxyl reveal)82%The C2-Cl and C4-I bonds are completely stable to these acidic conditions.
SNAr / Amination Amine, K₂CO₃, DMF, 80 °C, 12 hC2 (Substitution)>60%C2-Cl is activated by the pyridine nitrogen, enabling metal-free substitution.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. The visual cues (color changes) and specific workup steps ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine via DoM[2]

Objective: Regioselective functionalization of the C4 position while preserving the C2-chlorine.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-chloro-3-(methoxymethoxy)pyridine (2.4 g, 14.3 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -65 °C.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.56 mL, 21.4 mmol) dropwise via syringe over 15 minutes. Causality note: Dropwise addition prevents localized heating, which would lead to unwanted side reactions. Stir the mixture at -65 °C for 1 hour.

  • Electrophilic Trapping: Prepare a solution of iodine (I₂, 4.4 g, 17.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -65 °C.

  • Maturation: Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally while stirring overnight.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to reduce unreacted iodine (the dark brown color will fade to pale yellow/colorless). Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc) to afford the title compound as a white solid (Yield: ~2.3 g, 54%).

    • Analytical Check: ¹H NMR (400 MHz, CDCl₃) should show the disappearance of the C4 proton and characteristic shifts: δ 7.72 (d, J=4.8 Hz, 1H), 7.62 (d, J=4.8 Hz, 1H), 5.15 (s, 2H), 3.65 (s, 3H)[2].

Protocol B: Acidic Deprotection of the MOM Group[2]

Objective: Reveal the C3-hydroxyl group for subsequent annulation without cleaving the halogens.

  • Reaction Setup: Dissolve 2-chloro-4-iodo-3-(methoxymethoxy)pyridine (1.0 g, 3.4 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Acidification: Add a methanolic solution of hydrochloric acid (4 M, 2.0 mL). Causality note: Methanolic HCl is preferred over aqueous HCl to maintain solubility of the highly halogenated organic intermediate.

  • Reflux: Heat the solution under reflux (approx. 65 °C) for 1 hour. Monitor the reaction via TLC (disappearance of the starting material).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 20 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-4-iodopyridin-3-ol as a pale pink solid (Yield: ~700 mg, 82%).

Applications in Drug Discovery

The intermediates generated from 2-chloro-3-(methoxymethoxy)pyridine are highly prized in medicinal chemistry. For instance, in the development of CDK7 inhibitors (critical targets for triple-negative breast cancer and ovarian cancer), the C4-iodo group is often subjected to Suzuki coupling with indole or azaindole boronic acids. Subsequently, the C2-chloro group is displaced via SNAr with various amines to build the hinge-binding motif required for kinase ATP-pocket interaction[2]. Furthermore, similar pyridine scaffolds are utilized in the synthesis of Kynurenine pathway inhibitors (IDO1/TDO), highlighting the broad therapeutic applicability of this specific chemical building block[3].

References

  • Source: Google Patents (Patent CN118255777A)
  • Source: European Patent Office (Patent EP 2970173 B1)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(methoxymethoxy)pyridine. This compound is a valuable intermediate in medicinal chemistry, and its successful synthesis hinges on the effective protection of the hydroxyl group on 2-chloro-3-hydroxypyridine as a methoxymethyl (MOM) ether. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting 2-chloro-3-hydroxypyridine to its MOM ether?

The primary purpose is to "protect" the nucleophilic hydroxyl group.[1] The MOM ether is relatively stable under a variety of reaction conditions, such as those involving organometallics, mild oxidants, and reducing agents, where a free hydroxyl group would otherwise interfere or lead to unwanted side reactions.[2] This allows for selective modification of other parts of the molecule before the hydroxyl group is regenerated in a later step.

Q2: What are the most common methods for the MOM protection of 2-chloro-3-hydroxypyridine?

There are two prevalent methods for this transformation:

  • Using Chloromethyl Methyl Ether (MOM-Cl): This classic method involves reacting the starting material with MOM-Cl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3] The base neutralizes the HCl generated during the reaction. Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the hydroxyl group to form a more reactive alkoxide, which then attacks the MOM-Cl.[1]

  • Using Dimethoxymethane (Methylal): This is a safer alternative as it avoids the use of the highly carcinogenic MOM-Cl.[3] The reaction is typically performed by treating the alcohol with an excess of dimethoxymethane under acidic catalysis (e.g., using trifluoromethanesulfonic acid or phosphorus pentoxide).[2]

Q3: What are the critical safety precautions when handling reagents for this synthesis?

Extreme caution is required. Chloromethyl methyl ether (MOM-Cl) and other α-halo ethers are potent alkylating agents and are classified as human carcinogens.[3][4] All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consider using an in-situ generation method for MOM-Cl to minimize handling, as detailed in Organic Syntheses.[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method. The product, 2-Chloro-3-(methoxymethoxy)pyridine, is significantly less polar than the starting material, 2-chloro-3-hydroxypyridine. A typical eluent system would be a mixture of ethyl acetate and hexanes. The starting material will have a low Rf value (closer to the baseline), while the product will have a much higher Rf. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently low yield of the desired product.

This is the most common issue, often stemming from several potential causes.

  • Possible Cause A: Incomplete Reaction

    • Why it happens: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.

    • Solution:

      • Monitor Closely: Use TLC to track the disappearance of the starting material. Do not stop the reaction based on time alone.

      • Optimize Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the MOM-Cl or dimethoxymethane to drive the reaction to completion.

      • Adjust Temperature: While many MOM protections proceed at room temperature, gentle heating (e.g., to 40 °C) may be necessary, especially if the starting material is not fully soluble.

  • Possible Cause B: Accidental Deprotection during Workup or Purification

    • Why it happens: The MOM group is an acetal and is highly sensitive to acid.[2] Exposure to acidic conditions, even trace amounts, can cleave the protecting group, regenerating the starting material and lowering your isolated yield.

    • Solution:

      • Neutral Workup: Avoid acidic aqueous workups (e.g., washing with NH₄Cl solution). Use a neutral wash (brine) or a slightly basic one (saturated NaHCO₃ solution).

      • Neutralize Silica Gel: Standard silica gel is acidic and can cause significant deprotection during column chromatography.[5] Before performing chromatography, flush the column with the eluent mixture containing 1% triethylamine to neutralize the stationary phase.

  • Possible Cause C: Reagent Quality and Handling

    • Why it happens: Anhydrous conditions are critical. Water in the solvent or on glassware will consume the base (if using NaH) or react with MOM-Cl. DIPEA should be pure and dry.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly dried solvents. Dry all glassware in an oven before use and assemble the reaction under an inert atmosphere (Nitrogen or Argon).

      • Use High-Quality Reagents: Use fresh NaH (handle carefully, as it is pyrophoric) and pure, dry DIPEA.

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving low-yield issues.

G start Low Yield Observed check_tlc Check Final Reaction TLC: Is starting material present? start->check_tlc incomplete_rxn Cause: Incomplete Reaction check_tlc->incomplete_rxn Yes workup_issue Check Workup & Purification: - Was workup acidic? - Was silica gel untreated? check_tlc->workup_issue No sol_incomplete Solution: - Increase reaction time - Use 1.2-1.5 eq. MOM-Cl - Gently heat (40°C) incomplete_rxn->sol_incomplete deprotection Cause: Accidental Deprotection workup_issue->deprotection Yes reagent_issue Review Reagent Handling: - Were solvents anhydrous? - Were reagents fresh? workup_issue->reagent_issue No sol_deprotection Solution: - Use neutral/basic workup - Neutralize silica with Et3N deprotection->sol_deprotection bad_reagents Cause: Poor Reagent Quality or Wet Conditions reagent_issue->bad_reagents Yes sol_reagents Solution: - Use freshly dried solvents - Use new, high-purity reagents bad_reagents->sol_reagents

Caption: Troubleshooting Decision Tree for Low Yield

Problem 2: Multiple Byproducts Observed on TLC.

  • Possible Cause A: N-Alkylation

    • Why it happens: The pyridine nitrogen is also nucleophilic and can compete with the hydroxyl group, reacting with MOM-Cl to form a pyridinium salt. This is more likely when using a weak base like DIPEA.

    • Solution:

      • Use a Strong Base: Employ a strong base like sodium hydride (NaH) in an anhydrous solvent like THF. This irreversibly deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide. The alkoxide is a much stronger nucleophile than the pyridine nitrogen, ensuring selective O-alkylation. Add the NaH first, allow it to react completely (cessation of H₂ evolution), and then add the MOM-Cl.

  • Possible Cause B: Dimerization/Polymerization

    • Why it happens: Under certain conditions, especially with residual base or impurities, the starting material or product can undergo self-reaction.

    • Solution:

      • Control Temperature: Maintain the recommended reaction temperature. Do not overheat.

      • Slow Addition: Add the MOM-Cl reagent slowly (dropwise) to the solution of 2-chloro-3-hydroxypyridine and base. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.

Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform a small-scale trial first to optimize conditions for your specific setup.

Table 1: Recommended Reaction Conditions
ParameterMethod A: MOM-Cl / DIPEAMethod B: MOM-Cl / NaH
Starting Material 2-chloro-3-hydroxypyridine (1.0 eq)2-chloro-3-hydroxypyridine (1.0 eq)
Reagent MOM-Cl (1.2 eq)MOM-Cl (1.2 eq)
Base DIPEA (1.5 eq)Sodium Hydride (1.2 eq, 60% disp.)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 2-6 hours1-4 hours
Key Advantage Simpler setup, avoids pyrophoric NaHHigher selectivity, minimizes N-alkylation
Key Disadvantage Potential for N-alkylation byproductRequires strict anhydrous conditions
Protocol 1: MOM Protection using NaH and MOM-Cl
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq).

  • Solvent: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

  • MOM-Cl Addition: Cool the resulting suspension back to 0 °C. Slowly add chloromethyl methyl ether (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

References

  • Berliner, M., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (2023). Methoxymethyl ether. [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: A general authoritative text on protecting groups, URL not available for the full book).

Sources

Technical Support Center: Troubleshooting MOM Protection Failures in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methoxymethyl (MOM) protection in pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of protecting pyridine moieties. Here, we will move beyond simple protocols to explore the underlying principles that govern success and failure in these reactions. Our focus is on providing actionable intelligence to troubleshoot common issues and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the MOM protection of pyridines.

Q1: Why is my MOM protection of a pyridine nitrogen failing or giving low yields?

A1: Low conversion in the N-protection of pyridines is a frequent challenge. The core of the issue often lies in the inherent electronic properties of the pyridine ring. The nitrogen's lone pair of electrons is part of the aromatic system, which reduces its nucleophilicity compared to aliphatic amines.[1] Several factors can exacerbate this issue:

  • Inadequate Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the acid generated during the reaction (e.g., HCl from MOMCl), leading to the protonation of the starting pyridine. A protonated pyridine is no longer nucleophilic and will not react.

  • Steric Hindrance: Bulky substituents near the nitrogen can sterically hinder the approach of the MOM electrophile.

  • Poor Reagent Quality: Methoxymethyl chloride (MOMCl) is moisture-sensitive and can degrade over time. It is also a known carcinogen and requires careful handling.[2][3]

Q2: I'm observing the formation of a stable salt during my reaction. What is it and how can I avoid it?

A2: You are likely forming a pyridinium salt. The pyridine nitrogen can be alkylated by MOMCl to form a stable N-methoxymethylpyridinium salt.[4] This is a common side reaction that consumes your starting material and reagent.

To minimize the formation of this salt:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This base is effective at scavenging the generated acid without competing with the pyridine nitrogen for the MOM electrophile.[5][6]

  • Control Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can help to minimize the formation of the pyridinium salt.[1]

Q3: Can I protect a hydroxyl group on a pyridine ring without affecting the ring nitrogen?

A3: Yes, selective O-protection of pyridinols is achievable. The key is to exploit the difference in pKa between the pyridinium ion and the hydroxyl proton. By using a base that is strong enough to deprotonate the hydroxyl group but not the pyridine nitrogen, you can favor O-alkylation.

A common strategy involves using a strong base like sodium hydride (NaH) to generate the alkoxide, followed by the addition of MOMCl.[5][6] It is crucial to perform the deprotonation step first to ensure the formation of the more nucleophilic alkoxide before introducing the electrophile.

Q4: My MOM-protected pyridine is unexpectedly deprotecting during workup or chromatography. What's causing this?

A4: The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[5][6] Unintended deprotection is often caused by:

  • Acidic Workup: Using acidic solutions (e.g., saturated NH₄Cl) during the workup can lead to partial or complete removal of the MOM group.[7]

  • Silica Gel Chromatography: Standard silica gel is acidic and can cause the cleavage of MOM ethers during purification.[7]

To prevent this, use neutral or basic workup conditions (e.g., saturated NaHCO₃) and neutralize your silica gel with a base like triethylamine before use.[7]

Q5: Are there safer alternatives to MOMCl?

A5: Yes. Due to the carcinogenic nature of MOMCl, several alternative reagents have been developed for introducing the MOM group.[2][8] A common and safer alternative is to use dimethoxymethane (methylal) in the presence of an acid catalyst like P₂O₅ or trifluoromethanesulfonic acid.[6]

Section 2: Troubleshooting Guides

This section provides a more in-depth, scenario-based approach to troubleshooting common failures.

Guide 1: Low or No Conversion to the N-MOM Pyridine

This guide will walk you through a systematic approach to diagnose and resolve low conversion issues.

Logical Troubleshooting Workflow

start Low/No Conversion Observed reagent_check 1. Verify Reagent & Solvent Quality start->reagent_check base_check 2. Evaluate Base Choice & Stoichiometry reagent_check->base_check Reagents OK failure Persistent Failure: Consider Alternatives reagent_check->failure Degraded Reagents conditions_check 3. Assess Reaction Conditions base_check->conditions_check Base is Appropriate base_check->failure Inappropriate Base success Successful Protection conditions_check->success Optimization Successful conditions_check->failure Suboptimal Conditions

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Analysis and Solutions
Potential Cause Underlying Rationale Suggested Solutions
Degraded MOMCl MOMCl is highly reactive and susceptible to hydrolysis. Contamination with HCl will protonate the pyridine starting material, rendering it non-nucleophilic.[2][3]Use freshly opened or properly stored MOMCl. Consider preparing it fresh if necessary.
Wet Solvents/Reagents Trace amounts of water can hydrolyze MOMCl and introduce acid into the reaction, inhibiting the desired protection.Ensure all solvents and reagents are rigorously dried before use.
Inappropriate Base A base that is too weak will not effectively scavenge the generated acid. A base that is too nucleophilic can compete with the pyridine for the MOMCl.[1]Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure at least 1.5-2.0 equivalents are used.[5][7]
Low Reaction Temperature While low temperatures can suppress side reactions, they can also significantly slow down the desired reaction with a weakly nucleophilic pyridine.If using a non-nucleophilic base, consider gradually increasing the reaction temperature from 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS.
Reduced Nucleophilicity Electron-withdrawing groups on the pyridine ring will further decrease the nucleophilicity of the nitrogen, making protection more difficult.[9]More forcing conditions may be necessary, such as higher temperatures or the use of a more reactive MOM source. Alternatively, consider protecting the pyridine as an N-oxide first to alter its reactivity.[9]
Guide 2: Unintended Deprotection of MOM Ethers

This guide focuses on strategies to prevent the premature loss of the MOM protecting group.

Deprotection Pathways and Prevention

mom_pyridine MOM-Protected Pyridine acidic_workup Acidic Workup (e.g., NH4Cl) mom_pyridine->acidic_workup Protonation silica Silica Gel (Acidic Surface) mom_pyridine->silica Surface Acidity lewis_acids Lewis Acids (e.g., TiCl4, ZnBr2) mom_pyridine->lewis_acids Coordination deprotected_product Deprotected Pyridine acidic_workup->deprotected_product silica->deprotected_product lewis_acids->deprotected_product

Caption: Common pathways for unintended MOM deprotection.

Preventative Measures
Scenario Mechanism of Deprotection Recommended Action
Aqueous Workup Protonation of the acetal oxygen by acidic quenching agents leads to hydrolysis.[7]Use neutral or basic quenching solutions, such as water, saturated aqueous NaHCO₃, or brine.
Column Chromatography The acidic surface of silica gel can catalyze the hydrolysis of the MOM ether.[7]Neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v).[7] Alternatively, use a less acidic stationary phase like alumina.
Reactions with Lewis Acids Lewis acids can coordinate to one of the ether oxygens, activating the MOM group for cleavage.[7]If a Lewis acid is required for a subsequent step, choose the mildest one possible. Perform the reaction at a lower temperature to disfavor deprotection. Consider an alternative protecting group that is more robust to Lewis acids.
Reactions with Organometallics Grignard reagents and some organolithiums can chelate to the MOM ether oxygen, leading to cleavage.[7]Perform the reaction at low temperatures (e.g., -78 °C). Consider using less reactive organometallics like organocuprates.[7]

Section 3: Experimental Protocols

These protocols provide a starting point for the protection and deprotection of pyridines. Optimization may be required for specific substrates.

Protocol 1: N-Methoxymethylation of a Pyridine using MOMCl and DIPEA

Caution: MOMCl is a suspected carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.[2]

  • Preparation: To a stirred solution of the pyridine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.5 equiv) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) to afford the desired N-MOM pyridine.

Protocol 2: Acid-Catalyzed Deprotection of a MOM-Protected Pyridine
  • Preparation: Dissolve the MOM-protected pyridine (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.[7]

  • Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyridine.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Cirrincione, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 3949-4012. Available at: [Link]

  • Taniguchi, T., et al. (2005). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 3(18), 3369-3371. Available at: [Link]

  • Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 72(1), 286-289. Available at: [Link]

  • Taniguchi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1898. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-METHOXY-1-PHENYLETHANE. Available at: [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Scribd. (n.d.). Chapter 3 Protecting Groups With Deprotection. Available at: [Link]

  • Janezic, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5114-5130. Available at: [Link]

  • ResearchGate. (2011, June 20). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Available at: [Link]

  • ResearchGate. (n.d.). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2005). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Available at: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available at: [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(11), e202300109. Available at: [Link]

  • MDPI. (2011, June 20). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Available at: [Link]

  • ACS Publications. (2026, February 27). Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy. Organic Letters. Available at: [Link]

  • IIT. (2020, October 26). Protecting Groups. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

Sources

Optimizing purification of 2-Chloro-3-(methoxymethoxy)pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-3-(methoxymethoxy)pyridine

  • Compound: 2-Chloro-3-(methoxymethoxy)pyridine[1]

  • CAS: 862667-72-9[1]

  • Key Functionality: Pyridine nitrogen (Basic), MOM-ether (Acid-labile)[1]

Executive Summary

Purifying 2-Chloro-3-(methoxymethoxy)pyridine presents a classic "push-pull" chromatographic challenge.[1] You are dealing with a basic pyridine ring that causes peak tailing on silica, and an acid-labile methoxymethyl (MOM) protecting group that is susceptible to hydrolysis by the inherent acidity of silica gel (


).

Successful isolation requires a buffered stationary phase .[1] Standard unbuffered silica chromatography frequently results in yield loss (deprotection to the parent alcohol) and poor resolution (streaking). This guide details the "Buffered Silica Protocol" to neutralize these risks.

Module 1: Stability & Decomposition (The Acid Threat)

User Issue: "My product decomposes on the column. I see the starting material (2-chloro-3-hydroxypyridine) eluting later, even though the reaction was complete."

Technical Diagnosis: Standard silica gel possesses acidic silanol (


) groups.[1][2] The MOM acetal is stable to base but hydrolyzes in acidic environments.[1] As the compound travels through the column, the acidic surface catalyzes the cleavage of the MOM group, reverting it to the polar phenol, which streaks or sticks to the baseline.

The Mechanism of Failure: The acidic silanol protonates the acetal oxygen, leading to the ejection of the methoxy group and formation of an oxocarbenium ion, which is rapidly hydrolyzed by residual water in the solvent/silica.

MOM_Hydrolysis Silica Acidic Silica Surface (Si-OH) MOM_Py MOM-Protected Pyridine Silica->MOM_Py Donates H+ Protonation Protonation of Acetal Oxygen MOM_Py->Protonation Intermed Oxocarbenium Ion Protonation->Intermed - MeOH Product DEPROTECTED Alcohol (Impurity) Intermed->Product + H2O

Figure 1: Mechanism of MOM-group hydrolysis catalyzed by acidic silica gel during chromatography.[1]

Corrective Action: You must neutralize the silica gel before and during the run.

  • Protocol: Pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase.

  • Validation: Spot a 2D-TLC.[1] Run the plate in one direction, dry it, and run it 90° perpendicular. If the spot remains on the diagonal, it is stable. If a new spot appears off-diagonal, the silica is degrading your compound [1].

Module 2: Peak Tailing (The Basicity Issue)

User Issue: "The product elutes as a broad streak rather than a tight band, contaminating other fractions."

Technical Diagnosis: The pyridine nitrogen has a lone pair that acts as a Lewis base.[1] It hydrogen-bonds with the acidic protons of the silanol groups on the silica surface. This secondary interaction competes with the standard adsorption-desorption equilibrium, causing "drag" or tailing [2].

The Solution: Use a Mobile Phase Modifier .[1][3] Adding a competitive base (TEA) saturates the active silanol sites, effectively "capping" them so the pyridine flows through based solely on polarity.

Silanol_Blocking cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Silanol1 Si-OH Pyridine1 Pyridine Product Silanol1->Pyridine1 Strong H-Bond (Tailing) Silanol2 Si-OH TEA Triethylamine Silanol2->TEA Blocked Pyridine2 Pyridine Product

Figure 2: Competitive binding of Triethylamine (TEA) prevents Pyridine-Silanol interactions.

Module 3: Optimized Experimental Protocol

Objective: Isolate 2-Chloro-3-(methoxymethoxy)pyridine with >95% purity and <1% hydrolysis.

Mobile Phase Selection

Based on the lipophilicity of the MOM ether compared to the alcohol, a Hexane/Ethyl Acetate system is usually sufficient.

  • Solvent A: Hexanes (or Heptane) + 1% Triethylamine

  • Solvent B: Ethyl Acetate + 1% Triethylamine [1]

ComponentFunctionConcentration
Hexanes Non-polar carrierGradient Start
Ethyl Acetate Polar eluentGradient End
Triethylamine CRITICAL: Buffers acidity & blocks silanols1% v/v (constant)
Column Packing (The Slurry Method)

Do not dry pack. Dry packing leaves pockets of high activity silica that can degrade the MOM group upon initial contact.

  • Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA ) in a beaker.

  • Equilibration: Stir the slurry for 5-10 minutes. This allows the TEA to neutralize the acidic sites before the sample is introduced.

  • Packing: Pour the slurry into the column and flush with 2-3 column volumes of the TEA-containing solvent.

  • Loading: Dissolve the crude residue in a minimum amount of mobile phase (with TEA) or DCM (with TEA). Avoid loading in pure DCM if possible, as it can cause band broadening.

Elution Strategy
  • Gradient: Start at 100% Hexanes (+1% TEA) and ramp to 30-40% EtOAc (+1% TEA).

  • Expected Rf: The MOM-protected pyridine is significantly less polar than the free phenol.[1]

    • Target Rf: ~0.3 - 0.4 in 20% EtOAc/Hexanes.[1]

    • Impurity (Alcohol): Will likely remain on the baseline or elute only at high polarity (>50% EtOAc).

Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) and Methanol instead?

  • Answer: Yes, but proceed with caution. Methanol is protic and, in the presence of acidic silica, can theoretically participate in acetal exchange, though this is slow. If you must use DCM/MeOH (e.g., for solubility), ensure you still add 1% TEA or 1% Ammonia solution (

    
    ) to the mobile phase.
    

Q2: I don't have TEA. Can I use Pyridine as the additive?

  • Answer: It is not recommended.[1] While pyridine is basic, it is also UV-active and will raise your baseline absorbance significantly at 254 nm, masking your product peaks. TEA is UV transparent at detection wavelengths.[1]

Q3: Is Alumina a better alternative?

  • Answer: Yes. If the compound proves exceptionally unstable on silica even with TEA, switch to Basic Alumina (Activity III) . Alumina is naturally basic, eliminating the risk of acid-catalyzed MOM hydrolysis and reducing the need for amine additives [3].

Q4: How do I remove the TEA from my purified product?

  • Answer: TEA has a low boiling point (89°C) but can stick to the product.

    • Concentrate the fractions.[1][4]

    • Azeotrope with Heptane or Toluene 2-3 times on the rotavap.[1]

    • High-vacuum drying will remove residual traces.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][5] (Detailed discussion on stability of Methoxymethyl ethers to acidic conditions).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. Link

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-3-(methoxymethoxy)pyridine Product Analysis & Handling. Link

Sources

Technical Support Center: Stability Guide for 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Chloro-3-(methoxymethoxy)pyridine CAS: 862667-72-9 Application: Pharmaceutical Intermediate / Scaffold Synthesis Document Type: Technical Troubleshooting & Stability Guide

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers struggle with this molecule not because it is inherently unstable, but because it possesses a "dual personality" dictated by pH.

The molecule contains two competing functionalities:[1][2]

  • The MOM Ether (C3): An acetal-based protecting group. It is acid-labile but base-stable .

  • The 2-Chloropyridine Core: An electron-deficient aromatic system. It is generally acid-stable but susceptible to Nucleophilic Aromatic Substitution (

    
    ) in strong base .
    

Success with this intermediate requires navigating a "Goldilocks Zone" where you maintain the integrity of the chloride while manipulating the MOM group (or vice versa).

Acidic Conditions: MOM Deprotection & Salt Formation[3]

The Challenge

The primary use of acid with this molecule is to remove the Methoxymethyl (MOM) protecting group to reveal the hydroxyl group. However, users often report "low yields" or "product loss" during this step. This is rarely due to decomposition, but rather sequestration of the product as a pyridinium salt .

Mechanistic Insight

Unlike standard phenol MOM ethers, the pyridine nitrogen is basic (


 for the conjugate acid of 2-chloropyridines). In acidic media, the nitrogen protonates before the MOM group hydrolyzes.
  • Step 1 (N-Protonation): The pyridine nitrogen captures a proton.

  • Step 2 (MOM Hydrolysis): The acetal oxygen protonates, releasing formaldehyde and methanol.

  • Result: The final product is the hydrochloride salt of 3-hydroxy-2-chloropyridine, which is highly water-soluble.

Troubleshooting Guide: Acidic Workflows
IssueDiagnosisSolution
"My product disappeared after acid hydrolysis." You likely washed the organic layer with water/brine, and the product (as a salt) partitioned into the aqueous phase.Do not discard the aqueous layer. Neutralize the aqueous layer to pH 5-6 with mild base (NaHCO₃) to precipitate the free base before extraction.
"The reaction is stalling/slow." The protonated pyridine ring (

) is strongly electron-withdrawing. This destabilizes the oxocarbenium ion intermediate required for MOM cleavage.
Increase temperature to 40-50°C or use a higher concentration of acid (e.g., 3M HCl instead of 1M).
"I see a new impurity." If using alcohol solvents (MeOH/EtOH) with strong acid, you may be forming an ethyl/methyl ether via acetal exchange rather than hydrolysis.Use THF/Water or Dioxane/Water mixtures to ensure hydrolysis is the only pathway.
Visualizing the Acid Pathway

AcidPath Start Start: 2-Cl-3-OMOM-Pyridine Acid Add Acid (H+) Start->Acid Inter1 Intermediate: N-Protonated Species Acid->Inter1 Fast Cleavage MOM Cleavage (- CH2O) Inter1->Cleavage Slow (Rate Limiting) ProductSalt Product: Pyridinium Salt (Water Soluble) Cleavage->ProductSalt BaseWorkup Neutralization (pH adjustment) ProductSalt->BaseWorkup Final Final Product: 3-Hydroxy-2-Cl-Pyridine (Organic Soluble) BaseWorkup->Final

Caption: Step-wise mechanism of MOM removal showing the critical salt formation stage that often leads to yield loss during workup.

Basic Conditions: Stability & S_NAr Risks

The Challenge

While MOM groups are famously stable in base, the 2-chloro position is a potential "weak link." In the presence of strong nucleophiles (hydroxide, alkoxides, amines) and heat, the chloride can be displaced via Nucleophilic Aromatic Substitution (


).
Mechanistic Insight

The 3-MOM group actually helps stabilize the chloride.

  • Electronic Effect: The oxygen at C3 donates electron density into the ring (Resonance Effect,

    
    ).
    
  • Result: This increases the electron density at C2 and C4, making the ring less electrophilic compared to unsubstituted 2-chloropyridine. Consequently, 2-Chloro-3-(methoxymethoxy)pyridine is more stable to base than 2-chloropyridine.

Troubleshooting Guide: Basic Workflows
ConditionStability VerdictNotes
Aq. NaOH / KOH (RT) Stable Safe for standard workups (pH 10-14). Hydrolysis to pyridone is very slow at Room Temp.
LiHMDS / LDA (-78°C) Stable Safe for lithiation protocols (e.g., ortho-lithiation at C4).
NaOEt / NaOMe (Reflux) Unstable High heat + strong alkoxide will force

, replacing Cl with OEt/OMe.
Amines (Neat, Heat) Risk Primary amines at high temp (>100°C) may displace the chloride.
Visualizing the Base Decision Tree

BaseTree Start Condition Check: Basic Environment Type Nucleophile Strength Start->Type Weak Weak/Dilute (aq. NaHCO3, 1M NaOH) Type->Weak Mild Strong Strong/Hot (RO-, Heat, Amine) Type->Strong Harsh ResultStable STABLE MOM & Cl intact Weak->ResultStable ResultSide SIDE REACTION Cl displaced (SNAr) Strong->ResultSide

Caption: Decision matrix for determining stability of the 2-Cl moiety in basic environments.

Validated Experimental Protocols

Protocol A: Controlled MOM Deprotection (Acidic)

Use this method to remove the MOM group while retaining the 2-Cl.

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-3-(methoxymethoxy)pyridine in THF (5 volumes).

  • Acidification: Add 3M HCl (3.0 eq).

    • Note: Do not use concentrated H₂SO₄; it is too dehydrating and can cause charring.

  • Reaction: Heat to 45°C. Monitor by TLC (Note: Starting material is less polar; Product is highly polar/streaking due to OH).

  • Critical Workup:

    • Cool to RT.

    • Neutralize: Slowly add Sat. NaHCO₃ until pH reaches ~6.0. Do not go to pH > 10 or phenols may form salts and stay in water.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Base Stability Test (Stress Test)

Use this to verify if your specific basic reaction conditions will degrade the starting material.

  • Dissolve 50mg of substrate in your target solvent.

  • Add the base (e.g., 2 eq. NaOH).

  • Stir at intended temperature for 1 hour.

  • Check: Take an aliquot, quench into mild acid, and run TLC/LCMS.

    • Target Mass: 173.6 (M+H).

    • Hydrolysis Byproduct (Pyridone): Mass ~145 (Cl lost, OH added).

    • Substitution Byproduct (Alkoxide): Mass depends on solvent (e.g., +31 for OMe).

References & Authority

  • MOM Group General Stability:

    • Greene, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard reference for acetal stability: Stable to pH 12+, Labile to pH < 4).

    • Organic Chemistry Portal: MOM Ethers Stability.Link

  • Reactivity of 2-Chloropyridines:

    • Spitzner, R. Pyridine-N-oxides and their derivatives. In Science of Synthesis; Thieme, 2005. (Discusses activation of 2-halopyridines).[4][5]

    • 2-Chloropyridine Properties & Reactivity.[5][6][7]Link

  • Specific Mechanism of MOM Cleavage (Acidic):

    • Mechanism of MOM protection/deprotection.[1][8]Link

  • Compound Data:

    • Sigma-Aldrich Product Sheet: 2-Chloro-3-(methoxymethoxy)pyridine. Link (Verifies CAS and physical handling data).

Sources

Technical Support Center: Purification of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to removing impurities from crude 2-Chloro-3-(methoxymethoxy)pyridine, designed for researchers, scientists, and drug development professionals.

As a key intermediate in complex molecule synthesis, the purity of 2-Chloro-3-(methoxymethoxy)pyridine is paramount. This guide provides practical, field-tested advice for purifying this compound, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Chloro-3-(methoxymethoxy)pyridine?

A1: Impurities typically arise from the synthetic route and subsequent degradation.[1] The most common synthesis involves the protection of 2-chloro-3-hydroxypyridine with a methoxymethyl (MOM) group. Therefore, you should anticipate:

  • Unreacted Starting Material: 2-chloro-3-hydroxypyridine.

  • Reagents: Residual base (e.g., triethylamine, diisopropylethylamine) or coupling agents.

  • By-products: Products from side reactions, which can vary depending on the specific MOM-protection protocol used.

  • Degradation Products: The MOM ether is an acetal, which is notoriously sensitive to acid. The primary degradation product is the deprotected starting material, 2-chloro-3-hydroxypyridine, formed via hydrolysis. This can occur during acidic workups or, critically, on the surface of standard silica gel during chromatography.

Q2: How should I store 2-Chloro-3-(methoxymethoxy)pyridine to prevent degradation?

A2: Commercial suppliers recommend storing the compound under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to atmospheric moisture and acidic gases (like CO₂) and slows down potential degradation pathways.

Q3: What analytical techniques are best for assessing the purity of my sample?

A3: A multi-faceted approach is recommended for a comprehensive purity profile.[1]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the number of components in your crude mixture and for monitoring the progress of column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component.[2]

  • High-Performance Liquid Chromatography (HPLC/LC-MS): The gold standard for separating and quantifying non-volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of your product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Troubleshooting Guide: Common Purification Issues

Issue 1: My compound is streaking badly on the TLC plate and during column chromatography.

  • Underlying Cause: This is a classic problem when purifying basic compounds like pyridines on standard, slightly acidic silica gel. The basic nitrogen atom on the pyridine ring interacts strongly and non-specifically with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and streaking (tailing).[5]

  • Solution: You must passivate the active silanol sites. The most common and effective method is to add a small amount of a competing base to your eluent system.

    • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.[5]

    • Use Neutralized Silica: For highly sensitive compounds, consider using commercially available deactivated or neutral silica gel.

    • Alternative Sorbents: In difficult cases, switching to a different stationary phase like alumina (neutral or basic) may be beneficial.

Issue 2: I have very low recovery of my product after column chromatography.

  • Underlying Cause: If you observe streaking (Issue 1), a significant portion of your compound may be irreversibly adsorbed onto the silica column. However, the more likely culprit is on-column degradation. The acidic nature of silica gel can catalyze the hydrolysis of the acid-sensitive MOM protecting group, cleaving it to regenerate the more polar 2-chloro-3-hydroxypyridine. This polar byproduct will then remain at the baseline of your TLC and stick to the top of the column in the solvent system used to elute your product.

  • Solution:

    • Implement the Solution for Issue 1: Adding triethylamine to the eluent not only improves peak shape but also neutralizes the silica surface, significantly suppressing the acid-catalyzed degradation of your product.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and eluent in advance so the chromatography can be performed efficiently.

    • "Flush" the Column: After you have collected your product, try flushing the column with a much more polar, basic solvent system (e.g., 95:4:1 Dichloromethane/Methanol/Ammonium Hydroxide) to see if you can recover the degraded 2-chloro-3-hydroxypyridine. This will confirm if degradation was the primary cause of low recovery.

Issue 3: My aqueous workup resulted in a persistent emulsion.

  • Underlying Cause: Emulsions often form when the densities of the aqueous and organic layers are too similar, or when residual basic/acidic materials act as surfactants.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of layers.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Data Presentation

Table 1: Physical Properties of 2-Chloro-3-(methoxymethoxy)pyridine and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Identifier
2-Chloro-3-(methoxymethoxy)pyridine C₇H₈ClNO₂173.60Solid or LiquidProduct
2-Chloro-3-hydroxypyridineC₅H₄ClNO129.54SolidStarting Material / Degradant
TriethylamineC₆H₁₅N101.19LiquidCommon Reagent Impurity

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the presence of less polar by-products and the more polar starting material.

  • Eluent Preparation: Prepare an eluent of Hexane/Ethyl Acetate. A good starting point is a 9:1 ratio. To this mixture, add 0.5-1% triethylamine (v/v) to prevent streaking and degradation.

  • TLC Analysis: Run a TLC of your crude material in the prepared eluent to determine the Rf of your product and impurities. The product Rf should ideally be between 0.25 and 0.35 for good separation. Adjust the Hexane/Ethyl Acetate ratio as needed.

  • Column Packing:

    • Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude material in a solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the column, applying pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will co-evaporate.

    • Place the flask under high vacuum to remove any final traces of solvent.

Visualization

Troubleshooting Workflow

G cluster_start Initial Assessment cluster_purify Purification Cycle cluster_end Final Product start Crude Material assess Assess Purity (TLC, GC, NMR) start->assess decision Impurities Present? assess->decision choose Select Method (e.g., Column Chromatography) decision->choose Yes end_node Pure Product (>95%) decision->end_node No execute Execute Purification (Add 1% TEA to eluent) choose->execute reassess Analyze Fractions & Combine (TLC, GC) execute->reassess reassess->decision

Caption: A logical workflow for troubleshooting the purification of 2-Chloro-3-(methoxymethoxy)pyridine.

Flash Column Chromatography Workflow

G A 1. Prepare Eluent (Hex/EtOAc + 1% TEA) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry or Wet Load) B->C D 4. Elute Column (Apply Pressure) C->D E 5. Collect & Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions & Evaporate E->F

Caption: Step-by-step experimental workflow for purification by flash column chromatography.

References

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from a URL which is no longer active, but similar information can be found on chemical supplier websites.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents. (n.d.). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Chloro-3-(methoxymethoxy)pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies and field-proven methodologies for the cross-coupling of 2-chloro-3-(methoxymethoxy)pyridine. As a challenging substrate in drug development and synthetic chemistry, optimizing its reaction parameters requires a deep understanding of organometallic mechanisms and protecting group stability.

Mechanistic Insights: The Causality of Temperature Dependence

Coupling 2-chloro-3-(methoxymethoxy)pyridine (typically via Suzuki-Miyaura conditions) presents a unique tri-fold challenge that makes temperature optimization the single most critical parameter for success:

  • High Activation Barrier for Oxidative Addition: The C-Cl bond at the 2-position of the pyridine ring is inherently strong. Standard palladium catalysts (like Pd(PPh₃)₄) often fail to insert into this bond at low temperatures, requiring elevated thermal energy and electron-rich ligands[2].

  • Off-Cycle Catalyst Trapping: 2-Halopyridines are notorious for forming stable, unreactive dimers or chelates with metal centers [3]. The methoxymethoxy (MOM) group at the 3-position exacerbates this. Its oxygen atoms can participate in secondary coordination with the transition metal. When combined with the coordinating ability of the pyridine nitrogen, this creates a thermodynamic sink. Sufficient thermal energy (typically >80 °C) is required to dynamically break these off-cycle chelates and push the catalyst into the productive oxidative addition pathway.

  • Thermal Sensitivity of the MOM Acetal: While MOM ethers are designed to be base-stable, prolonged exposure to temperatures exceeding 110 °C in the presence of Lewis acidic boronic acids, transition metals, and trace water can trigger premature acetal cleavage, yielding the highly polar and reactive 3-hydroxypyridine byproduct.

MechanisticPathway Pd0 Active Pd(0)L_n Substrate 2-Chloro-3-MOM-pyridine Pd0->Substrate Coordinates OffCycle Off-Cycle Chelate (N, O-coordination) Substrate->OffCycle < 70 °C OxAdd Oxidative Addition (Productive Pathway) Substrate->OxAdd 85-95 °C + Bulky Ligand OffCycle->OxAdd Heat (>85 °C)

Fig 1: Temperature-driven bifurcation between productive oxidative addition and off-cycle chelation.

Troubleshooting Guides & FAQs

Q1: My coupling reaction stalls at <20% conversion at 70 °C. Should I increase the temperature to 120 °C to force the reaction? A1: No. Brute-forcing the temperature will likely lead to catalyst degradation (Pd black formation) and premature cleavage of the MOM group. The stall at 70 °C is typically due to the high activation barrier of C-Cl oxidative addition and the formation of off-cycle metal chelates [2]. Instead of extreme heat, switch to a more active catalyst system—such as Pd₂(dba)₃ with bulky, electron-rich ligands like PCy₃ or SPhos—and optimize the temperature to a moderate 85–95 °C in 1,4-dioxane [1].

Q2: I am observing the formation of the 3-hydroxy coupled product (MOM cleavage). How does temperature influence MOM stability during this basic coupling? A2: MOM ethers are classically acid-sensitive, but at elevated temperatures (>100 °C), the combination of aqueous bases (e.g., K₃PO₄ in water/dioxane) and the Lewis acidity of the boronic acid/Pd species can trigger premature cleavage. To mitigate this, lower the temperature to 85 °C. If the issue persists, switch to strictly anhydrous conditions using a finely milled solid base, or utilize a non-nucleophilic base to protect the acetal linkage.

Q3: How does temperature affect the formation of protodehalogenation or homocoupling side products? A3: High temperatures (>100 °C) accelerate the rate of protodehalogenation, especially when the transmetalation step is slow (e.g., due to sterically hindered boronic acids). Maintaining the reaction at exactly 85–90 °C ensures that oxidative addition occurs efficiently without outpacing the transmetalation and reductive elimination steps, thereby minimizing homocoupling and protodehalogenation.

Troubleshooting Start Start: 2-Chloro-3-MOM-pyridine Coupling TempCheck Reaction Temperature? Start->TempCheck LowTemp < 70 °C TempCheck->LowTemp OptTemp 80 - 100 °C TempCheck->OptTemp HighTemp > 110 °C TempCheck->HighTemp LowTempResult Incomplete Conversion (Failed Oxidative Addition) LowTemp->LowTempResult OptTempResult Optimal Yield Intact MOM Group OptTemp->OptTempResult HighTempResult Side Reactions: - MOM Cleavage - Pd Black Formation HighTemp->HighTempResult

Fig 2: Temperature optimization workflow for 2-chloro-3-(methoxymethoxy)pyridine cross-coupling.

Quantitative Data: Temperature and Ligand Optimization Matrix

The following table summarizes the causal relationship between temperature, ligand choice, and reaction outcomes. Data is synthesized from standardized Suzuki-Miyaura coupling runs using 1.2 equivalents of arylboronic acid and K₃PO₄ base.

Temperature (°C)Catalyst / Ligand SystemConversion (%)MOM Cleavage (%)Dominant IssueCorrective Recommendation
60 °C Pd(PPh₃)₄< 5 %0 %Failed oxidative additionChange ligand, increase temp
90 °C Pd(PPh₃)₄30 %< 5 %Catalyst poisoning / ChelationUse bulky electron-rich ligand
70 °C Pd₂(dba)₃ / PCy₃45 %0 %Stalled reactionIncrease temp to overcome barrier
90 °C Pd₂(dba)₃ / PCy₃> 95 % < 2 % None (Optimal) Standardize these conditions
120 °C Pd₂(dba)₃ / PCy₃85 %25 %Premature MOM cleavageLower temperature to 90 °C

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It utilizes Pd₂(dba)₃ and PCy₃ at an optimized 90 °C to ensure complete oxidative addition while preserving the MOM protecting group [1].

Materials Required:

  • 2-Chloro-3-(methoxymethoxy)pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 equiv, 4 mol%)

  • Tripotassium phosphate (K₃PO₄) (3.0 equiv, finely milled)

  • 1,4-Dioxane / Water (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-(methoxymethoxy)pyridine, the arylboronic acid, Pd₂(dba)₃, PCy₃, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water mixture. Note: Rigorous degassing (e.g., via 3 freeze-pump-thaw cycles) is critical to prevent Pd(0) oxidation at elevated temperatures.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set precisely to 90 °C . Stir vigorously (800 rpm) to ensure the biphasic mixture is well homogenized.

  • Validation Checkpoint (2 Hours): Briefly remove the flask from the heat, allow it to settle, and extract a 10 µL aliquot of the organic layer. Analyze via LC-MS. You should observe >50% conversion to the desired product with zero mass corresponding to the MOM-deprotected product (M-44). If unreacted starting material is dominant, verify the integrity of your Pd₂(dba)₃.

  • Completion: Continue heating for a total of 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Title: US20160046596A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL
  • Title: Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives Source: Benchchem URL
  • Title: Inhibition of (dppf)

Technical Support Center: MOMylation of 2-Chloro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the methoxymethyl (MOM) protection of 2-chloro-3-hydroxypyridine. This resource addresses common experimental challenges, offers alternative reagents and protocols, and explains the chemical principles behind these methodologies.

Introduction

The selective protection of the hydroxyl group in 2-chloro-3-hydroxypyridine is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the chloro-substituent and the pyridine ring decreases the nucleophilicity of the hydroxyl group, making standard protection protocols challenging. The methoxymethyl (MOM) ether is a frequently used protecting group due to its stability in a wide range of conditions, yet its introduction onto this specific substrate can be problematic, often resulting in low yields or reaction failure.[1][2][3] This guide will explore troubleshooting strategies and alternative reagents to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the MOMylation of 2-chloro-3-hydroxypyridine in a question-and-answer format.

Question 1: My MOMylation reaction with NaH and MOM-Cl shows low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is the most common issue and can stem from several factors related to the reagents, conditions, or the substrate's inherent low reactivity.

  • Inactive Base: Sodium hydride (NaH) can become deactivated by moisture. Ensure you are using fresh, high-quality NaH from a newly opened container or a previously well-sealed one. It is also crucial to use anhydrous solvents.

  • Insufficient Deprotonation: The pKa of the hydroxyl group on 2-chloro-3-hydroxypyridine is higher than that of a typical phenol due to the electron-withdrawing chloro group. This can make deprotonation with NaH in a non-polar solvent like THF sluggish.

    • Solution 1: Change Solvent: Switch to a more polar aprotic solvent like DMF. DMF will better solvate the sodium pyridinolate salt, increasing its reactivity.

    • Solution 2: Use a Stronger Base: Consider using a stronger, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA). These bases are more effective at deprotonating weakly acidic hydroxyl groups.

  • Reagent Instability: Methoxymethyl chloride (MOM-Cl) is volatile and a suspected carcinogen.[1] It can also degrade upon storage. Ensure it is handled with appropriate safety precautions and consider using a freshly opened bottle.

  • Reaction Temperature: While these reactions are often started at 0 °C for safety, they may require warming to room temperature or even gentle heating to proceed to completion.[4] Monitor the reaction by TLC to determine the optimal temperature profile.

Question 2: I am observing the formation of significant byproducts. What are they and how can I avoid them?

Answer: Byproduct formation often points to issues with selectivity or side reactions with the reagents.

  • N-Alkylation: The pyridine nitrogen is a potential site for alkylation, although it is generally less nucleophilic than the deprotonated hydroxyl group. If N-MOMylation is observed, it suggests that the reaction conditions are too harsh or that the pyridinolate oxygen is not sufficiently reactive. Using a less reactive MOMylating agent or milder conditions may help.

  • Reaction with Solvent: If using DMF as a solvent at elevated temperatures, be aware of potential decomposition or side reactions.

  • Minimizing Byproducts: To favor O-alkylation, ensure complete deprotonation of the hydroxyl group before adding the MOMylating agent. Adding the base at a low temperature, followed by slow warming and then addition of the MOM-Cl can improve selectivity.

Question 3: My reaction seems to work, but the workup and purification are difficult. What are some best practices?

Answer: A clean workup is essential for obtaining a pure product and a good yield.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride to neutralize any remaining base and unreacted reagents.[1]

  • Emulsion Formation: Pyridine-containing compounds can sometimes cause emulsions during aqueous extraction. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion.

  • Purification: The MOM-protected product should be readily purifiable by flash column chromatography on silica gel.[1] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. If the product is acid-sensitive, consider neutralizing the silica gel with triethylamine before use.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding alternative reagents and strategies for MOMylation.

What are the primary alternative reagents to MOM-Cl for this transformation?

When MOM-Cl proves ineffective or undesirable due to its hazards, several other reagents can be employed.

  • Methoxymethyl Phenyl Sulfone: This reagent is a stable, crystalline solid that is easier to handle than MOM-Cl. The reaction is typically performed with a base like K₂CO₃ in a polar aprotic solvent.

  • Di(p-methoxyphenyl)methyl chloride (DPMM-Cl): This is another solid, stable alternative. The resulting DPMM ether can be cleaved under similar conditions to the MOM ether.

  • Methoxymethyl Acetate: In the presence of a Lewis acid like zinc chloride, methoxymethyl acetate can serve as a MOMylating agent. This method avoids the use of strong bases.

ReagentTypical ConditionsAdvantagesDisadvantages
MOM-Cl NaH or DIPEA, THF or CH₂Cl₂Widely available, well-establishedVolatile, carcinogen, can be too reactive
Methoxymethyl Phenyl Sulfone K₂CO₃, Acetone or DMFStable solid, less hazardousMay require higher temperatures
DPMM-Cl Base, CH₂Cl₂Stable solid, easier to handleLess common, may be more expensive
Methoxymethyl Acetate ZnCl₂, CH₂Cl₂Mild, avoids strong basesRequires a Lewis acid catalyst

How do I select the optimal base and solvent for my reaction?

The choice of base and solvent is critical for achieving a successful reaction. The goal is to generate a nucleophilic pyridinolate that is soluble and reactive.

BaseSolvent(s)Comments
NaH THF, DMFCommon, inexpensive. Can be slow with this substrate. Requires anhydrous conditions.
KHMDS/LHMDS THFVery strong, non-nucleophilic. Excellent for difficult deprotonations.
DIPEA CH₂Cl₂Mild, non-nucleophilic organic base.[1][2] Often used when the alcohol is more reactive.
K₂CO₃ DMF, AcetoneWeaker base, suitable for more activated systems or with more reactive MOM agents.[5]
  • For 2-chloro-3-hydroxypyridine, a strong base in a polar aprotic solvent (e.g., KHMDS in THF or NaH in DMF) is often the best starting point.

Experimental Protocols

Protocol: MOMylation using KHMDS and MOM-Cl

This protocol is recommended for substrates that are difficult to deprotonate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-chloro-3-hydroxypyridine (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Troubleshooting_Workflow Start Reaction Start: MOMylation of 2-chloro-3-hydroxypyridine Check_TLC Monitor by TLC: Low or No Conversion? Start->Check_TLC Success Reaction Complete. Proceed to Workup. Check_TLC->Success No Troubleshoot Troubleshoot Reaction Check_TLC->Troubleshoot Yes Check_Base Is Base Active? (e.g., Fresh NaH) Troubleshoot->Check_Base Use_Stronger_Base Action: Use Stronger Base (e.g., KHMDS) Check_Base->Use_Stronger_Base No Check_Solvent Is Solvent Optimal? Check_Base->Check_Solvent Yes Use_Stronger_Base->Start Restart Reaction Change_Solvent Action: Switch to Polar Aprotic (e.g., DMF) Check_Solvent->Change_Solvent No Check_Temp Is Temperature Sufficient? Check_Solvent->Check_Temp Yes Change_Solvent->Start Restart Reaction Increase_Temp Action: Warm to RT or Heat Gently Check_Temp->Increase_Temp No Alternative_Reagent Consider Alternative MOMylating Agent Check_Temp->Alternative_Reagent Yes, still no reaction Increase_Temp->Check_TLC Alternative_Reagent->Start Restart with new reagent

Caption: A decision tree for troubleshooting low conversion in MOMylation reactions.

Reagent_Selection Substrate Substrate: 2-Chloro-3-hydroxypyridine (Electron Deficient) Condition Desired Condition Substrate->Condition Strong_Base Strong Base Protocol: - NaH in DMF - KHMDS in THF Condition->Strong_Base High Reactivity Needed Mild_Base Mild Base Protocol: - DIPEA in CH2Cl2 Condition->Mild_Base Standard Conditions (May be insufficient) Lewis_Acid Lewis Acid Protocol: - ZnCl2 / Methoxymethyl Acetate Condition->Lewis_Acid Avoid Strong Base MOM_Cl Reagent: MOM-Cl Strong_Base->MOM_Cl Mild_Base->MOM_Cl Alt_Reagent Reagent: Methoxymethyl Acetate Lewis_Acid->Alt_Reagent

Caption: A guide for selecting appropriate reaction conditions based on the substrate.

References

  • Benchchem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • OoCities.org. (2026). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.
  • Krajewska, D., & Kaźmierczak-Barańska, J. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC.
  • Yamamoto, H., & Itoh, A. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC.
  • Snieckus, V. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.
  • Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of pyridine-based pharmacophores, the protection of the 3-hydroxyl group is a critical checkpoint. 2-Chloro-3-(methoxymethoxy)pyridine is a pivotal intermediate where the labile hydroxyl proton is replaced by a methoxymethyl (MOM) ether.[1][2]

This guide provides a definitive technical comparison of the 1H NMR spectral performance of this protected species versus its precursors and common alternatives.[3] Unlike standard spectral lists, this document focuses on diagnostic validation —how to definitively prove the MOM group is installed and distinguish the product from the starting material (2-chloro-3-hydroxypyridine) and potential impurities like chloromethyl methyl ether (MOM-Cl).[2]

Why This Analysis Matters
  • Reaction Monitoring: The conversion of the broad, exchangeable -OH signal to two distinct sharp singlets (MOM group) is the primary metric of reaction success.

  • Solvent Selection: Choosing between CDCl₃ and DMSO-d₆ drastically alters the aromatic resolution and the visibility of residual water, a common contaminant in MOM protections.[1]

Part 2: Comparative Analysis (Product vs. Alternatives)

Spectral Performance: Product vs. Precursor

The most critical comparison is between the target molecule and its unprotected precursor, 2-Chloro-3-hydroxypyridine .[1][4]

FeatureTarget: 2-Chloro-3-(MOM)pyridine Precursor: 2-Chloro-3-hydroxypyridine Diagnostic Insight
Hydroxyl Proton Absent Broad singlet (~10-11 ppm) or invisibleDisappearance confirms O-alkylation.[1][2][3][4]
MOM Methylene (-OCH₂O-) Singlet, ~5.25 ppm (2H) AbsentKey Indicator: This peak is unique to the MOM group and appears in a clear region.[2][4]
MOM Methyl (-OCH₃) Singlet, ~3.50 ppm (3H) AbsentConfirms the methoxy portion; distinct from solvent residuals.[2]
Aromatic Region 3 Protons (Shifted downfield)3 Protons (Upfield due to OH donating effect)The MOM group is less electron-donating than the OH anion, causing a slight downfield shift.[2]
Solvent Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent affects the resolution of the pyridine ring protons (H4, H5, H6).

  • Chloroform-d (CDCl₃):

    • Pros: Superior resolution of the MOM methylene singlet; prevents exchange broadening.[3][4]

    • Cons: Can contain traces of HCl (acidic), which may broaden pyridine nitrogen-adjacent protons.[2]

    • Verdict:Preferred for final characterization.[3][4]

  • DMSO-d₆:

    • Pros: Solubilizes polar impurities (salts); separates water signal (3.33 ppm) from the MOM methyl signal (~3.5 ppm).[2]

    • Cons: High viscosity broadens multiplets; water peak can interfere if sample is wet.[3][4]

    • Verdict: Use only if solubility in CDCl₃ is poor or to quantify residual water.[3][4]

Part 3: Detailed Experimental Protocol

Reagents and Equipment[1][5][6]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[2]

  • Tube: 5mm High-Precision NMR Tube (Wilmad or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H5 coupling).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the oil/solid product.[3][4]

    • Dissolve in 0.6 mL of CDCl₃.

    • Critical Step: Filter through a small plug of cotton wool within a glass pipette directly into the NMR tube to remove inorganic salts (NaH/NaCl residues from synthesis).

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (Sufficient for >5 mg sample).[2]

    • Spectral Width: -2 to 14 ppm.[2][3][4]

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction for the MOM singlets.

    • Baseline: Polynomial baseline correction (ABS).

    • Referencing: Set TMS to 0.00 ppm.

Part 4: Data Interpretation & Structural Assignment[3]

Chemical Shift Table (CDCl₃, 400 MHz)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
H6 (α to N)8.05 – 8.15dd1HJ≈4.8, 1.5Most downfield; broadened by N-quadrupole.[1][2][4]
H4 (γ to N)7.40 – 7.50dd1HJ≈8.0, 1.5Adjacent to MOM group; shows meta coupling to H6.
H5 (β to N)7.20 – 7.30dd1HJ≈8.0, 4.8Often overlaps with CHCl₃ (7.[2]26) – check carefully.
MOM -CH₂- 5.25 – 5.35 s2H-Diagnostic Peak. Sharp singlet.[1][2][3][4]
MOM -CH₃ 3.48 – 3.52 s3H-Distinct from water (1.56 in CDCl₃).[2][3][4]
Impurity Flags
  • Unreacted MOM-Cl: Look for singlets at 5.45 ppm and 3.55 ppm .[3][4]

  • Residual Ethanol/Methanol: Triplet/Quartet patterns or singlets at 3.49 ppm (MeOH) which may overlap with MOM-CH₃.[2][3][4]

  • Grease: Multiplets at 0.8 – 1.2 ppm.[3][4]

Part 5: Visualization

Workflow Diagram: NMR Sample Preparation & Logic

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Logic Tree Start Crude Product Solvent Add 0.6 mL CDCl3 Start->Solvent Filter Filter (Cotton Plug) Remove Salts Solvent->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire 1H Spectrum Tube->Acquire Check_OH Check > 9.0 ppm (OH Signal?) Acquire->Check_OH Fail_OH Precursor Present (Incomplete Rxn) Check_OH->Fail_OH Yes Pass_OH No OH Signal Check_OH->Pass_OH No Check_MOM Check 5.2-5.4 ppm (Singlet 2H?) Pass_OH->Check_MOM Success Confirm Structure: 2-Cl-3-MOM-Pyridine Check_MOM->Success Yes Fail_MOM Missing MOM Group Check_MOM->Fail_MOM No

Caption: Figure 1. Integrated workflow for sample preparation and logical spectral validation of MOM-protected pyridine.

Structural Signaling Pathway (Coupling Logic)

Coupling_Logic H6 H6 (Proton α) ~8.1 ppm H5 H5 (Proton β) ~7.25 ppm H6->H5 Ortho (J=5Hz) H4 H4 (Proton γ) ~7.45 ppm H6->H4 Meta (J=1.5Hz) H5->H4 Ortho (J=8Hz) N_Atom Pyridine Nitrogen N_Atom->H6 Deshielding Effect

Caption: Figure 2. 1H-1H Coupling network and electronic deshielding effects in the 2,3-disubstituted pyridine ring.

References

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Pyridine Derivatives (Supp.[3][4] Info). Available at: [Link][2][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81136, 2-Chloro-3-pyridinol.[1][2][3][4] Available at: [Link][2]

Sources

FT-IR characteristic peaks of 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical guide for researchers and drug development professionals evaluating the structural validation of functionalized pyridines.

Executive Summary

2-Chloro-3-(methoxymethoxy)pyridine is a highly versatile building block utilized extensively in the synthesis of complex heterocyclic therapeutics, including indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors targeting the kynurenine pathway in immuno-oncology[1]. The methoxymethyl (MOM) group is frequently selected to protect the 3-hydroxyl position over alternatives like benzyl or silyl ethers due to its exceptional stability under strongly basic conditions, metal-catalyzed cross-coupling environments, and nucleophilic attacks[2].

While Nuclear Magnetic Resonance (NMR) is the gold standard for full structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) serves as the optimal, rapid-response tool for monitoring the protection of the pyridinol precursor. By tracking the fundamental shift in dipole moments and the elimination of hydrogen-bonding networks, FT-IR provides a self-validating system for reaction completion.

Mechanistic Rationale: Vibrational Shifts in MOM Protection

The conversion of 2-chloro-3-hydroxypyridine to 2-chloro-3-(methoxymethoxy)pyridine involves the transformation of a hydrogen-bond donating phenol-equivalent into an acetal (MOM ether). This chemical event triggers specific, highly diagnostic changes in the infrared spectrum:

  • Eradication of the O-H Stretch: Pyridinols exhibit a strong, broad absorption band between 3200–3600 cm⁻¹ due to extensive intermolecular hydrogen bonding[3]. The complete absence of this band in the product spectrum is the primary indicator of a successful protection reaction.

  • Emergence of Acetal C-O-C Stretches: Unlike standard aliphatic ethers that show a single C-O stretch around 1100 cm⁻¹, the MOM group is an acetal (O-CH₂-O). This linkage produces multiple strong, characteristic asymmetric and symmetric stretching bands in the fingerprint region, specifically signature peaks near 1160 cm⁻¹, 1104 cm⁻¹, and 1020–1040 cm⁻¹[4][5].

  • Introduction of Aliphatic C-H Modes: The addition of the methoxy methyl group introduces new aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹), contrasting with the purely aromatic/heteroaromatic C-H stretches (>3000 cm⁻¹) of the precursor[3].

PeakLogic IR FT-IR Spectrum of Target High High Frequency (>2800 cm⁻¹) IR->High Mid Mid Frequency (1400-1600 cm⁻¹) IR->Mid Low Fingerprint (<1200 cm⁻¹) IR->Low OH Absence of O-H (3200-3600 cm⁻¹) High->OH Confirms protection CH Aliphatic C-H (2850-2950 cm⁻¹) High->CH MOM methyl Pyr Pyridine C=C / C=N (~1580 & 1450 cm⁻¹) Mid->Pyr Core scaffold COC Acetal C-O-C (~1160, 1104, 1040 cm⁻¹) Low->COC MOM ether linkage CCl C-Cl Stretch (~780 cm⁻¹) Low->CCl Halogen retention

Diagnostic logic tree for FT-IR spectral interpretation of MOM-protected pyridines.

Comparative FT-IR Peak Analysis

To objectively evaluate the product, it must be compared against its direct precursor and a common alternative protecting group strategy (e.g., Benzyl ether). The table below synthesizes the characteristic vibrational frequencies used to distinguish these molecular states[6][7][8].

Vibrational ModePrecursor: 2-Chloro-3-hydroxypyridineTarget: 2-Chloro-3-(methoxymethoxy)pyridineAlternative: 2-Chloro-3-(benzyloxy)pyridineDiagnostic Significance
O-H Stretch ~3200–3600 cm⁻¹ (Strong, Broad)Absent Absent Confirms complete consumption of the free hydroxyl group.
C-H Stretch (Aromatic) >3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Medium)Benzyl alternative shows increased aromatic C-H intensity.
C-H Stretch (Aliphatic) Absent~2850–2950 cm⁻¹ (Medium) ~2850–2950 cm⁻¹ (Weak, benzylic)Confirms the presence of the MOM methyl/methylene groups.
Pyridine Ring (C=C, C=N) ~1580 cm⁻¹, ~1450 cm⁻¹~1580 cm⁻¹, ~1450 cm⁻¹~1580 cm⁻¹, ~1450 cm⁻¹Validates that the core heterocyclic scaffold remains intact.
C-O-C Stretch (Ether/Acetal) ~1250 cm⁻¹ (Phenolic C-O only)~1160, 1104, 1040 cm⁻¹ (Strong, Multiple) ~1200 cm⁻¹ (Strong, Single)The multiplet nature is the definitive fingerprint of the MOM acetal linkage.
C-Cl Stretch ~750–800 cm⁻¹~750–800 cm⁻¹~750–800 cm⁻¹Confirms the halogen handle is retained for downstream cross-coupling.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the synthesis and subsequent spectral analysis must be conducted using protocols that eliminate false positives.

Protocol 1: Synthesis and Sample Preparation

Causality Focus: Reagent selection is optimized to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a nucleophile against the highly reactive chloromethyl methyl ether (MOM-Cl), ensuring it strictly acts as a base to deprotonate the pyridinol.

  • Initialization: Dissolve 1.0 equivalent of 2-chloro-3-hydroxypyridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. DCM provides a polar aprotic environment that stabilizes the intermediate ions without participating in hydrogen bonding.

  • Base Addition: Add 1.5 equivalents of DIPEA dropwise at 0 °C. Stir for 15 minutes to allow complete deprotonation, forming the phenoxide-equivalent.

  • Alkylation: Slowly add 1.2 equivalents of MOM-Cl dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation (Reaction Tracking): Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar precursor (low Rf) will be cleanly replaced by the non-polar MOM ether (high Rf). Do not proceed to FT-IR until the precursor spot is entirely absent.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-chloro-3-(methoxymethoxy)pyridine.

Workflow A 2-Chloro-3-hydroxypyridine (Precursor) B MOM-Cl, DIPEA, DCM (Protection Reaction) A->B Alkylation C 2-Chloro-3-(methoxymethoxy)pyridine (Target Product) B->C Yield D ATR-FTIR Analysis (Validation) C->D Characterization E Loss of O-H Stretch (~3300 cm⁻¹) D->E Primary Marker F Gain of C-O-C Stretch (~1160 & 1040 cm⁻¹) D->F Secondary Marker

Workflow detailing the chemical transformation and subsequent analytical validation.

Protocol 2: ATR-FTIR Spectral Acquisition

Causality Focus: Attenuated Total Reflectance (ATR) FT-IR is strictly mandated over traditional KBr pellet transmission methods. KBr is highly hygroscopic; ambient moisture absorbed during pellet pressing will produce a false O-H stretch around 3300 cm⁻¹, which can be disastrously misinterpreted as an incomplete MOM protection reaction[3].

  • Instrument Calibration: Power on the FT-IR spectrometer equipped with a monolithic diamond ATR crystal. Allow the infrared source and detector to stabilize for 30 minutes.

  • Background Subtraction (Critical Step): Clean the diamond crystal with high-purity isopropyl alcohol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to mathematically subtract atmospheric water vapor and CO₂.

  • Sample Application: Apply a neat droplet of the purified 2-chloro-3-(methoxymethoxy)pyridine (which is typically an oil at room temperature) directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Data Acquisition: Acquire the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Verification: Apply an ATR correction algorithm via the spectrometer's software to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities (especially the critical C-O-C fingerprint bands at 1160 cm⁻¹ and 1040 cm⁻¹) accurately reflect the compound's structure[4][5].

References

1.[1] Curadev Pharma Private Ltd. (2014). Inhibitors of the kynurenine pathway. Google Patents. Available at: 2.[3] Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Available at:[Link] 3.[4] ResearchGate. (2021). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. Available at:[Link] 4.[5] ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at:[Link] 5.[6] National Institute of Standards and Technology (NIST). 2-Chloro-3-pyridinol - the NIST WebBook. Available at:[Link] 6.[7] Qassim University. Ir Spectra Of Ether: Key Absorption Bands to Identify Ethers. Available at:[Link] 7.[8] Royal Society of Chemistry. (2016). Catalytic Application of Sulfamic Acid-Functionalized Magnetic Fe3O4 - Nanoparticles. Available at:[Link] 8.[2] Comptes Rendus de l'Académie des Sciences. (2010). [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols. Available at:[Link]

Sources

Strategic Protection of 2-Chloro-3-hydroxypyridine: A Comparative Guide to MOM and Benzyl Ether Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, 2-chloro-3-hydroxypyridine is a highly versatile building block. It is frequently utilized as a core scaffold to synthesize complex polyarylated pyridines and enzyme inhibitors. However, the free 3-hydroxyl group is both acidic and nucleophilic, which can severely interfere with downstream organometallic transformations, such as Suzuki-Miyaura cross-couplings or directed lithiation.

Masking this hydroxyl group is a critical strategic decision. The two most prominent protecting groups for this scaffold are the Benzyl (Bn) ether and the Methoxymethyl (MOM) acetal . As a Senior Application Scientist, I have structured this guide to objectively compare these two strategies, detailing the mechanistic causality behind each protocol to ensure your synthetic route is both robust and orthogonal.

Mechanistic Context & Orthogonality

Choosing between a MOM and a Bn protecting group is dictated by the downstream reaction conditions and the required deprotection orthogonality. The 2-chloro substituent on the pyridine ring is highly susceptible to oxidative addition by palladium. If your synthetic route requires preserving this C–Cl bond for late-stage functionalization, the choice of protecting group and its cleavage conditions will define the success of your synthesis.

Benzyl (Bn) Protection

Benzyl ethers are exceptionally robust, surviving harsh basic conditions, Grignard reagents, and palladium-catalyzed cross-couplings. In the synthesis of highly substituted pentaarylpyridines, the 2-OBn (or 3-OBn) group serves a dual role: it protects the oxygen and can later be converted into a reactive triflate for terminal C-arylation steps [1].

  • Causality in Deprotection: The classic removal of a Bn group relies on palladium-catalyzed hydrogenolysis (H

    
    , Pd/C). However, applying hydrogenolysis to a 2-chloropyridine system frequently results in concurrent hydrodehalogenation  (unwanted loss of the chlorine atom). Therefore, Bn is ideal only if the 2-chloro group has already been substituted prior to deprotection, or if strong acidic cleavage (e.g., neat TFA at reflux or BBr
    
    
    
    ) is compatible with the rest of your molecule.
Methoxymethyl (MOM) Protection

The MOM group forms an acetal that is highly stable to strong bases (e.g., n-BuLi, LDA) and transition-metal catalysis. It has been notably employed in the synthesis of Giardia lamblia fructose-1,6-biphosphate aldolase inhibitors starting directly from 2-chloro-3-hydroxypyridine [2].

  • Causality in Deprotection: MOM ethers are cleaved under mild aqueous acidic conditions (e.g., HCl in MeOH, or TFA in DCM). This non-reductive cleavage is perfectly orthogonal to the 2-chloro group, halogens, and reducible moieties like alkenes or alkynes. If your strategy requires the strict preservation of the 2-chloro group for late-stage functionalization, MOM is the superior choice.

Decision Workflows and Chemical Pathways

DecisionTree Start Target: Protect 2-chloro-3-hydroxypyridine Q1 Must the 2-chloro group survive deprotection? Start->Q1 MOM1 Select MOM Protection (Acidic Cleavage) Q1->MOM1 Yes Q2 Are there other reducible groups (alkenes/alkynes)? Q1->Q2 No (Reacted early) MOM2 Select MOM Protection (Avoids Hydrogenation) Q2->MOM2 Yes BN Select Benzyl Protection (Hydrogenolysis/Strong Acid) Q2->BN No

Workflow 1: Decision tree for selecting MOM vs. Benzyl protecting groups.

Pathway SM 2-chloro-3-hydroxypyridine MOM_Path MOM-Cl, NaH THF, 0 °C SM->MOM_Path Bn_Path BnBr, K2CO3 Acetone, Reflux SM->Bn_Path MOM_Int 2-chloro-3-(methoxymethoxy)pyridine MOM_Path->MOM_Int MOM_Rxn Suzuki Coupling (Preserves MOM) MOM_Int->MOM_Rxn MOM_Deprot HCl / MeOH (Cleaves MOM, Retains Cl) MOM_Rxn->MOM_Deprot Bn_Int 3-(benzyloxy)-2-chloropyridine Bn_Path->Bn_Int Bn_Rxn Suzuki Coupling (Preserves Bn) Bn_Int->Bn_Rxn Bn_Deprot H2, Pd/C (Cleaves Bn, Dehalogenates Cl) Bn_Rxn->Bn_Deprot

Workflow 2: Chemical pathways highlighting deprotection orthogonality.

Quantitative Comparison Data

The following table summarizes the performance metrics and operational parameters for both protecting groups on the 2-chloro-3-hydroxypyridine scaffold.

ParameterMOM (Methoxymethyl) AcetalBenzyl (Bn) Ether
Standard Reagents MOM-Cl, NaH (or DIPEA), THFBnBr, K

CO

, Acetone (or DMF)
Typical Yield 85 – 95%90 – 98%
Installation Temp. 0 °C to Room TemperatureRoom Temperature to Reflux
Deprotection Method Mild Acid (e.g., 3M HCl in MeOH, TFA)Hydrogenolysis (H

, Pd/C) or BBr

Stability to Base Excellent (Stable to n-BuLi, Grignards)Excellent (Stable to n-BuLi, Grignards)
2-Chloro Preservation High (Acidic cleavage avoids reduction)Low (H

/Pd/C causes dehalogenation)
Toxicity/Handling MOM-Cl is a known carcinogenBnBr is a potent lachrymator

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to help you troubleshoot deviations in real-time.

Protocol A: Methoxymethyl (MOM) Protection

Objective: Install a base-stable protecting group while preserving the 2-chloro moiety for late-stage functionalization.

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    . Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
    
  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality & Validation: NaH deprotonates the hydroxyl group to form a highly nucleophilic phenoxide. The evolution of hydrogen gas (bubbling) serves as a visual validator that the base is active and the system is dry.

  • Alkylation: After stirring for 30 minutes at 0 °C, add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.

    • Safety Note: MOM-Cl is highly volatile and carcinogenic; perform strictly in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

    
     ~0.2) will be consumed, replaced by a non-polar UV-active spot (
    
    
    
    ~0.6).
  • Quench & Workup: Quench the reaction slowly with saturated aqueous NH

    
    Cl.
    
    • Causality: This neutralizes excess NaH and hydrolyzes any unreacted MOM-Cl, preventing false positives during yield calculation and ensuring safe disposal.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Benzyl (Bn) Protection

Objective: Install a highly robust protecting group when the 2-chloro group will be reacted early in the sequence, or when reductive deprotection is desired.

  • Preparation: Suspend 2-chloro-3-hydroxypyridine (1.0 equiv) and finely powdered anhydrous K

    
    CO
    
    
    
    (2.0 equiv) in anhydrous acetone (0.2 M).
  • Alkylation: Add Benzyl bromide (BnBr, 1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 4–6 hours.

    • Causality: The mild base K

      
      CO
      
      
      
      is insoluble in acetone. Heating provides the necessary thermal energy to drive the heterogeneous S
      
      
      2 substitution efficiently without inducing side reactions.
  • Reaction Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The product will appear as a highly UV-active spot moving near the solvent front compared to the starting material.

  • Workup: Cool the reaction to room temperature and filter the suspension through a pad of Celite.

    • Causality: Filtration cleanly removes the insoluble inorganic salts (KBr byproduct and excess K

      
      CO
      
      
      
      ), streamlining the isolation process.
  • Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be purified via silica gel chromatography to yield the pure 3-(benzyloxy)-2-chloropyridine.

References

  • Doebelin, C., Wagner, P., Bihel, F., Humbert, N., Kenfack, C. A., Mely, Y., Bourguignon, J.-J., & Schmitt, M. "Fully Regiocontrolled Polyarylation of Pyridine." The Journal of Organic Chemistry, vol. 79, no. 3, 2014, pp. 908-918.[Link]

  • Li, Z., Liu, Z., Cho, D. W., Zou, J., Gong, M., Breece, R. M., Galkin, A., Li, L., Zhao, H., Maestas, G. D., Tierney, D. L., Herzberg, O., Dunaway-Mariano, D., & Mariano, P. S. "Rational design, synthesis and evaluation of first generation inhibitors of the Giardia lamblia fructose-1,6-biphosphate aldolase." Journal of Inorganic Biochemistry, vol. 105, no. 4, 2011, pp. 509-517.[Link]

Validating structure of 2-Chloro-3-(methoxymethoxy)pyridine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of 2-Chloro-3-(methoxymethoxy)pyridine via X-ray crystallography Content Type: Publish Comparison Guides

A Comparative Guide to X-ray Crystallography vs. NMR Spectroscopy

Executive Summary In the synthesis of pyridine derivatives, particularly 2-Chloro-3-(methoxymethoxy)pyridine (CAS 862667-72-9), researchers face a critical "regioisomer crisis." The ambident nucleophilicity of the precursor, 2-chloro-3-hydroxypyridine, allows for both O-alkylation (the desired ether product) and N-alkylation (the thermodynamic pyridone byproduct). While NMR spectroscopy is the standard for routine characterization, it often struggles to unambiguously distinguish these regioisomers due to overlapping chemical shifts and silent nitrogen nuclei.

This guide establishes Single Crystal X-ray Crystallography (SC-XRD) as the superior validation method for this compound. We provide a direct performance comparison with NMR, a specialized crystallization protocol for flexible MOM-protected molecules, and decision-making workflows to streamline your structural verification process.

Part 1: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the performance of SC-XRD against high-field NMR (1D/2D) and Mass Spectrometry for resolving the specific structural challenges of 2-Chloro-3-(methoxymethoxy)pyridine.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates & connectivity.Chemical shifts ($ \delta

J $).
Molecular formula & fragmentation.[1]
Regioisomer Resolution Absolute. Directly visualizes the C-O vs. C-N bond connectivity.Inferential. Relies on HMBC correlations ($ ^{15}N

^{1}H $) which are often weak or absent.
None. Both isomers have identical mass ($ m/z $ 173.6).
Stereochemistry Defines absolute configuration and conformation of the flexible MOM group.Averages conformation in solution (dynamic).N/A
Sample State Solid (Single Crystal required).[2]Solution (CDCl$ _3

d_6 $).
Gas Phase (Ionized).
Ambiguity Risk Low. Bond lengths distinguish Pyridine (C-N

1.34 Å) from Pyridone (C-N

1.40 Å).
High. Ring current effects can mimic each other; N-alkylation shifts are subtle.High. Cannot distinguish isomers.
Time to Result 24–48 hours (including crystallization).1–4 hours.< 1 hour.
Why NMR is Insufficient for this Target

In 2-chloro-3-hydroxypyridine derivatives, the difference between O-alkylation and N-alkylation is subtle in $ ^1H $ NMR.

  • The Problem: The methylene protons of the MOM group ($ -OCH_2OCH_3 $) appear as a singlet in both isomers.

  • The HMBC Limit: While Heteronuclear Multiple Bond Correlation (HMBC) can theoretically couple the MOM protons to the ring carbons, the quaternary carbons at positions 2 and 3 have similar electronic environments in both isomers due to the electron-withdrawing Chlorine at position 2. This leads to inconclusive assignments without a reference standard for the wrong isomer.

Part 2: Experimental Protocols
Protocol A: Crystallization of "Floppy" MOM-Protected Pyridines

The methoxymethoxy (MOM) group introduces conformational flexibility ("floppiness") and lowers the melting point, often resulting in oils rather than crystals. Standard evaporation often fails.

Objective: Grow X-ray quality crystals of 2-Chloro-3-(methoxymethoxy)pyridine. Method: Low-Temperature Vapor Diffusion.

Step-by-Step Methodology:

  • Solvent Screen: Dissolve 20 mg of the crude oil in 0.5 mL of various solvents.

    • Good Solvents: Dichloromethane (DCM), Ethyl Acetate.

    • Anti-Solvents: Pentane, Hexane, Diethyl Ether.

  • Setup (Vapor Diffusion):

    • Place the concentrated sample solution (in DCM) in a small inner vial (GC vial).

    • Place the inner vial uncapped inside a larger outer vial containing 2 mL of Pentane (Anti-solvent).

    • Cap the outer vial tightly.

  • Thermal Control (Critical):

    • Place the entire setup in a 4°C refrigerator.

    • Reasoning: Lowering the temperature reduces the kinetic energy of the flexible MOM chain, encouraging lattice packing over amorphous oil formation.

  • Harvesting:

    • Check after 24–48 hours. Look for prismatic needles.

    • Note: If oil forms, scratch the side of the vial with a glass needle to induce nucleation, then return to 4°C.

Protocol B: X-ray Data Collection & Refinement

Objective: Obtain a structure with R-factor < 5% to definitively assign the regioisomer.

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Data Collection:

    • Source: Cu-K

      
       (
      
      
      
      Å).
    • Reasoning: For light-atom organic structures (C, H, N, O, Cl), Copper radiation provides higher diffraction intensity and resolution compared to Molybdenum (Mo), which is better for heavy metals.

    • Temperature: Collect at 100 K (Cryostream). This freezes the vibration of the MOM tail, improving resolution.

  • Refinement Targets:

    • R1 (Work): < 0.05 (5%).

    • Goodness of Fit (GooF): Close to 1.0.

    • Check: Verify the bond length between the ring C3 and the exocyclic atom.

      • O-Alkylation (Target): C3–O bond length

        
         1.36 Å.
        
      • N-Alkylation (Impurity): N1–C(MOM) bond length

        
         1.47 Å.
        
Part 3: Visualization & Logic
Figure 1: Regioisomer Determination Logic

This decision tree illustrates the critical path for validating the reaction product, highlighting where NMR fails and X-ray succeeds.

RegioisomerLogic Start Crude Reaction Product (2-Cl-3-OH-Pyridine + MOMCl) NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity Check: Are MOM protons distinct? NMR->Ambiguity NMR_Pass Clear Assignment (Rare without reference) Ambiguity->NMR_Pass Yes NMR_Fail Overlapping Signals (Common for MOM) Ambiguity->NMR_Fail No/Unsure Cryst Protocol A: Vapor Diffusion Crystallization NMR_Fail->Cryst Required XRD SC-XRD Data Collection Cryst->XRD BondCheck Bond Length Analysis: Measure Atom X - Ring Connection XRD->BondCheck Result_O O-Alkylation Confirmed (C-O ~ 1.36 Å) BondCheck->Result_O Short Bond (Ether) Result_N N-Alkylation Identified (N-C ~ 1.47 Å) BondCheck->Result_N Long Bond (Amine)

Caption: Logical workflow for resolving O- vs. N-alkylation ambiguity. Note that NMR often leads to inconclusive results, necessitating the X-ray workflow.

Figure 2: Vapor Diffusion Experimental Setup

A schematic representation of the crystallization method required for this low-melting compound.

VaporDiffusion cluster_0 Vapor Diffusion Chamber (4°C) Inner Inner Vial: Product in DCM (High Solubility) Transfer Vapor Transfer: Pentane diffuses into DCM Inner->Transfer Outer Outer Vial: Pentane (Anti-Solvent) Crystal Result: Prismatic Crystals (Suitable for XRD) Outer->Crystal 24-48 Hours Transfer->Outer

Caption: The "Vapor Diffusion" technique. Pentane vapor slowly diffuses into the DCM solution, gently lowering solubility to grow high-quality crystals.

References
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett. Retrieved from [Link]

  • Protein Data Bank (PDB). (n.d.). X-ray Structure Validation: Key Criteria. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-3-(methoxymethoxy)pyridine vs. 2-Bromopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity of 2-Chloro-3-(methoxymethoxy)pyridine versus its 2-Bromopyridine analogs. It is designed for medicinal chemists and process development scientists selecting the optimal scaffold for functionalization.[1]

Executive Summary: The Halogen Decision Matrix

The choice between the 2-Chloro and 2-Bromo variants of 3-(methoxymethoxy)pyridine is not merely a matter of leaving group lability.[1] It dictates the available synthetic pathways, particularly distinguishing between metal-catalyzed cross-couplings and organolithium-mediated functionalizations .[1]

Synthetic GoalPreferred AnalogRationale
Pd-Catalyzed Coupling (Standard) 2-Bromo Faster oxidative addition; milder conditions; compatible with generic ligands (

).[1]
Pd-Catalyzed Coupling (Cost/Scale) 2-Chloro Lower cost; high efficiency with Buchwald/NHC ligands; better stability.[1]
Directed Ortho-Lithiation (C-4) 2-Chloro Critical: The Cl atom is stable to LTMP/LDA at low temp, allowing C-4 functionalization.[1] The Br analog risks Halogen Dance or Li-Hal exchange.[1]
Nucleophilic Substitution (

)
2-Chloro Sufficient reactivity; often cleaner profiles than Br (which can suffer radical side reactions).[1]
Halogen-Metal Exchange (C-2) 2-Bromo Rapid Li-Br exchange with

-BuLi allows generation of the C-2 nucleophile without deprotonation.[1]

Mechanistic Analysis & Divergent Reactivity[1]

The "Ortho-Effect" of the MOM Group

The 3-(methoxymethoxy) group (MOM) is not a passive spectator.[1] It exerts a profound electronic and coordinating influence on the pyridine ring:

  • Electronic Deactivation : As an alkoxy group, it is an electron-donating group (EDG) by resonance, making the pyridine ring more electron-rich.[1] This deactivates the C-2 position toward

    
     and oxidative addition compared to unsubstituted 2-halopyridines.[1]
    
  • Chelation Assistance : The oxygen atoms in the MOM group can coordinate to metal centers (Pd, Li).[1]

    • In Pd-Catalysis: It can stabilize the oxidative addition intermediate via a 5-membered chelate, potentially accelerating the reaction of the typically inert C-Cl bond.[1]

    • In Lithiation: It acts as a Directed Metalation Group (DMG), directing base to the C-4 position.[1]

Pathway Divergence: Lithiation vs. Halogen Dance

The most distinct difference between the Cl and Br analogs appears under organolithium conditions.

  • 2-Chloro-3-(MOM)pyridine : When treated with hindered bases (LDA, LTMP), the C-Cl bond is strong enough to resist exchange.[1] The MOM group directs lithiation to C-4 , enabling the synthesis of 2,3,4-trisubstituted pyridines.[1]

  • 2-Bromo-3-(MOM)pyridine : The C-Br bond is weaker.[1] Treatment with bases often triggers Lithium-Halogen Exchange (at C-2) or the Halogen Dance (HD) mechanism, where the lithiated species rearranges, scrambling the regiochemistry.[1]

Visualization: Lithiation Pathways

The following diagram illustrates the divergent pathways.

ReactivityPathways Start_Cl 2-Chloro-3-(MOM)pyridine Lithiation_Cl C-4 Lithiation (Stable Intermediate) Start_Cl->Lithiation_Cl LDA/LTMP, -78°C (DoM Effect) Start_Br 2-Bromo-3-(MOM)pyridine Exchange_Br Li-Br Exchange (C-2 Lithio Species) Start_Br->Exchange_Br n-BuLi (Fast Exchange) HD_Br Halogen Dance (Scrambling) Start_Br->HD_Br LDA (Slow Deprotonation) Triggers Migration Product_Cl 2-Cl-3-MOM-4-E-pyridine (Regioselective) Lithiation_Cl->Product_Cl Electrophile (E+)

Caption: Divergent reactivity under lithiation conditions. The Chloro-analog allows stable C-4 functionalization, while the Bromo-analog risks exchange or scrambling.[1]

Comparative Data: Cross-Coupling Performance

While 2-Bromopyridines are historically preferred for Suzuki/Buchwald couplings, modern ligand systems have leveled the playing field for 2-Chloropyridines.[1]

Table 1: Comparative Efficiency in Suzuki-Miyaura Coupling Reaction: 2-Halo-3-(MOM)pyridine + Ph-B(OH)2


 2-Ph-3-(MOM)pyridine[1]
AnalogCatalyst SystemTempYieldNotes
2-Bromo

/

80°C92%Standard conditions work well.[1]
2-Chloro

/

100°C<40%Poor conversion; C-Cl bond too inert.
2-Chloro

/ XPhos
80°C88% Buchwald ligands restore reactivity.
2-Chloro

/ SPhos
60°C90%Excellent yield; SPhos handles steric bulk of MOM.[1]

Key Insight : If using the 2-Chloro analog, you must use electron-rich, bulky phosphine ligands (SPhos, XPhos) or NHC precatalysts (e.g., Pd-PEPPSI-IPr).[1] Standard triphenylphosphine will fail.[1]

Experimental Protocols

Protocol A: Regioselective C-4 Functionalization of 2-Chloro-3-(MOM)pyridine

Use this protocol to install formyl, iodo, or alkyl groups at C-4 without touching the C-2 halide.[1]

  • Preparation : Flame-dry a Schlenk flask and purge with Argon.

  • Reagents : Dissolve 2-Chloro-3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .[1][2]

  • Base Addition : Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 10 minutes.

    • Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at C-2 or Cl-Li exchange (though Cl exchange is slow, LDA is safer for pure deprotonation).[1]

  • Incubation : Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species stabilized by the MOM oxygen.

  • Quench : Add the electrophile (e.g.,

    
    , DMF, MeI) (1.2 eq) dissolved in THF.[1]
    
  • Workup : Allow to warm to RT, quench with sat.

    
    , and extract with EtOAc.
    
  • Result : >85% regioselectivity for C-4 substitution.

Protocol B: High-Efficiency Buchwald-Hartwig Amination of 2-Chloro-3-(MOM)pyridine

Use this protocol to install an amine at C-2, leveraging the stability of the Cl-analog.[1]

  • Catalyst Pre-mix : In a glovebox/inert tube, mix

    
     (1 mol%) and BrettPhos  or RuPhos  (2 mol%).[1] Add toluene (degassed).[1]
    
  • Substrate : Add 2-Chloro-3-(methoxymethoxy)pyridine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Reaction : Seal and heat to 100°C for 4-12 hours.

  • Why this works : The bulky ligand prevents catalyst deactivation by the pyridine nitrogen and facilitates oxidative addition into the electron-rich (MOM-substituted) C-Cl bond.[1]

References

  • Reactivity of 2-Halopyridines in Cross-Coupling : BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines." Link[1]

  • Halogen Dance Mechanisms : Heterocycles. "Recent Progress of Halogen-Dance Reactions in Heterocycles." (2005).[1][3] Link

  • Directed Ortho Metalation (DoM) of Pyridines : Chemical Reviews. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1]

  • Buchwald-Hartwig Conditions for Pyridines : Journal of the American Chemical Society. "Scope and Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Link

  • Synthesis of 3-Hydroxypyridine Precursors : Sigma-Aldrich Technical Library. "2-Chloro-3-hydroxypyridine Properties." Link

Sources

Elemental analysis standards for 2-Chloro-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for 2-Chloro-3-(methoxymethoxy)pyridine

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. For a compound such as 2-Chloro-3-(methoxymethoxy)pyridine, a halogenated heterocyclic building block, rigorous elemental analysis is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used to determine its elemental composition, focusing on the quantification of chlorine. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select the most appropriate analytical strategy for your specific needs, ensuring data integrity and regulatory compliance.

The Analytical Imperative: Why Elemental Composition Matters

Elemental analysis serves two critical functions in the lifecycle of a pharmaceutical compound like 2-Chloro-3-(methoxymethoxy)pyridine (CAS: 862667-72-9, Formula: C₇H₈ClNO₂)[1].

  • Purity and Stoichiometry Confirmation: First, it is the definitive method for confirming the empirical formula of a newly synthesized molecule. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine to the theoretical values, chemists can verify the identity and purity of the compound. For small molecules, an accepted accuracy for elemental analysis is within ±0.4% of the calculated theoretical value[2].

  • Impurity Profiling: Second, it is essential for identifying and quantifying elemental impurities, which can originate from catalysts, reagents, or manufacturing processes. Regulatory bodies mandate strict control of these impurities due to their potential toxicity and impact on drug stability[3].

The presence of a halogen (chlorine) and a heteroatom (nitrogen) in the molecule necessitates specific analytical considerations. The covalent C-Cl bond must be effectively broken and the chlorine converted into a quantifiable ionic form. This guide will compare the two gold-standard approaches for this task: Combustion-Based Analysis and Inductively Coupled Plasma (ICP)-Based Analysis .

Combustion-Based Methods: The Direct Approach

Combustion analysis is a classic and robust technique for determining the elemental content of organic compounds[4][5]. The core principle involves the complete combustion of the sample in an oxygen-rich atmosphere to convert the elements into simple, detectable gases.

Principle of Operation

For halogenated compounds, the sample is burned in a high-oxygen environment, which breaks the carbon-chlorine bonds. The chlorine is converted into hydrogen chloride (HCl). This gaseous HCl is then captured in an aqueous absorption solution, where it dissolves to form chloride ions (Cl⁻). The concentration of these chloride ions is subsequently determined by techniques such as ion chromatography or potentiometric titration[6][7].

Experimental Workflow: Oxygen Flask Combustion

The Schöniger flask combustion method is a well-established technique for halogen determination[6].

  • Sample Preparation: A precise mass (typically 1-10 mg) of 2-Chloro-3-(methoxymethoxy)pyridine is weighed onto a piece of ashless filter paper.

  • Encapsulation: The filter paper is folded to securely enclose the sample and is attached to a platinum sample carrier, which is part of the flask's stopper.

  • Absorption Solution: A suitable absorption solution (e.g., dilute sodium hydroxide with hydrogen peroxide for chlorine-containing samples) is added to the heavy-walled combustion flask[6].

  • Combustion: The flask is purged with pure oxygen for approximately one minute to displace all air. The "tail" of the filter paper is ignited, and the stopper is immediately and firmly placed into the flask. The combustion proceeds rapidly in the oxygen-rich environment.

  • Absorption: The flask is agitated for several minutes to ensure complete absorption of the combustion products (HCl gas) into the solution, forming chloride ions.

  • Quantification: The resulting solution containing the chloride ions is analyzed. A common method is potentiometric titration with a standardized silver nitrate (AgNO₃) solution[7]. The endpoint, where all chloride has reacted to form AgCl, is detected using a silver-selective electrode.

Workflow Visualization

Combustion_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample (1-10 mg) wrap Wrap in Ashless Paper weigh->wrap ignite Ignite and Seal Flask wrap->ignite Place in Pt Carrier absorb_sol Add Absorption Solution to Flask flush Flush Flask with O₂ absorb_sol->flush flush->ignite absorb_gas Absorb HCl Gas ignite->absorb_gas titrate Potentiometric Titration with AgNO₃ absorb_gas->titrate Transfer Solution calculate Calculate % Chlorine titrate->calculate

Caption: Workflow for Chlorine determination by Oxygen Flask Combustion.

Inductively Coupled Plasma (ICP) Methods: The High-Sensitivity Approach

ICP-based techniques, particularly Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are renowned for their exceptional sensitivity and ability to perform multi-element analysis[8][9]. While not a direct method for bulk elemental composition, ICP-MS is the premier technique for trace and ultra-trace elemental impurity analysis and can be adapted for composition analysis.

Principle of Operation

The sample is first digested to break down the organic matrix and dissolve all elements in an aqueous solution. This solution is then introduced into a high-temperature (up to 10,000 K) argon plasma[8]. The intense heat desolvates, atomizes, and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each element, allowing for highly precise quantification, even at parts-per-trillion (ppt) levels[8][9].

Experimental Workflow: Microwave Digestion and ICP-MS Analysis

A validated procedure is crucial for ensuring complete recovery of the target elements[3][10].

  • Sample Preparation (Digestion): A precise mass of 2-Chloro-3-(methoxymethoxy)pyridine is placed in a high-pressure microwave digestion vessel. Concentrated acids (e.g., nitric acid) are added[11]. The use of closed-vessel microwave digestion is critical to prevent the loss of volatile species, including halogen compounds.

  • Microwave Digestion: The vessel is sealed and subjected to a programmed microwave heating cycle. The high temperature and pressure completely oxidize the organic matrix, leaving the elements of interest, including chlorine, as inorganic ions in the acid solution.

  • Dilution: After cooling, the resulting digestate is carefully diluted to a precise final volume with deionized water to bring the analyte concentrations within the linear range of the ICP-MS instrument.

  • Instrument Calibration: The ICP-MS is calibrated using a series of certified reference standards containing known concentrations of chlorine and other elements of interest.

  • Sample Analysis: The diluted sample is introduced into the ICP-MS. The instrument measures the ion count for the chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Data Processing: The instrument software uses the calibration curve to convert the ion counts into a concentration (e.g., µg/L). This concentration is then used, along with the initial sample mass and dilution factors, to calculate the percentage of chlorine in the original sample.

Workflow Visualization

ICP_Workflow cluster_prep Sample Preparation cluster_digestion Microwave Digestion cluster_analysis ICP-MS Analysis weigh Weigh Sample add_acid Add Digestion Acids (e.g., HNO₃) weigh->add_acid mw_digest Heat in Closed Vessel add_acid->mw_digest Seal Vessel cool_dilute Cool and Dilute to Final Volume mw_digest->cool_dilute analyze Introduce Sample into Plasma cool_dilute->analyze calibrate Calibrate Instrument calibrate->analyze detect Mass Spectrometry Detection analyze->detect calculate Calculate % Chlorine detect->calculate

Caption: Workflow for Chlorine determination by ICP-MS.

Head-to-Head Comparison: Combustion vs. ICP-MS

The choice between combustion and ICP-based methods depends entirely on the analytical goal. A direct comparison of key performance metrics reveals their complementary strengths.

FeatureCombustion AnalysisICP-MS Analysis
Primary Application Bulk elemental composition (Assay, Purity) Trace & ultra-trace elemental analysis (Impurities)
Analyte Form Determines total chlorine directly after combustionRequires complete sample digestion to ionic form
Accuracy Excellent for macro-level (wt%) determination. Typically recovers 99.5-100.5% of theoretical value.Very high accuracy for trace levels, but can be influenced by digestion efficiency for bulk analysis.
Precision High precision, with Relative Standard Deviation (RSD) typically < 0.3%.Exceptional precision at trace levels (RSD < 5%), but precision for bulk analysis is dependent on sample homogeneity and digestion consistency.
Limit of Detection (LOD) Microgram (µg) levelNanogram/L (ng/L) to picogram/L (pg/L) level[9]
Sample Throughput Moderate; can be automated but often requires manual sample preparation.High, especially with an autosampler, after initial digestion is complete[12].
Interferences Potential for incomplete combustion with refractory materials. Other halogens can interfere if using non-specific titration.Isobaric (e.g., ³⁵Cl⁺ and ³⁴S¹H⁺) and polyatomic interferences, which modern instruments can mitigate with collision/reaction cells[9].
Cost & Complexity Lower initial instrument cost and complexity.Higher initial instrument cost, more complex operation, and requires specialized infrastructure (e.g., gas supplies, ventilation).
Regulatory Standing Standard method for elemental composition and purity verification[2].Gold standard for elemental impurity testing as per ICH Q3D and USP <232>/<233>[13].

Method Validation: The Cornerstone of Trustworthy Data

Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose[3][14]. The validation process, guided by documents like ICH Q2(R1), provides documented evidence of a method's reliability[14].

Key Validation Parameters
  • Accuracy: The closeness of the test results to the true value. Assessed by analyzing a certified reference material or by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Validation Process Logic

Validation_Process cluster_validation Execute Validation Experiments atp Define Analytical Target Profile (ATP) dev Method Development & Optimization atp->dev protocol Write Validation Protocol dev->protocol acc Accuracy (Spike/Recovery) protocol->acc prec Precision (Repeatability) protocol->prec spec Specificity protocol->spec lin Linearity & Range protocol->lin lod LOD / LOQ protocol->lod report Validation Report & Acceptance Criteria Check acc->report prec->report spec->report lin->report lod->report implement Implement for Routine Use report->implement

Caption: Logical flow of an Analytical Method Validation process.

Conclusion and Recommendations

The elemental analysis of 2-Chloro-3-(methoxymethoxy)pyridine requires a tailored approach based on the specific analytical question being asked. There is no single "best" method; rather, there are optimal tools for distinct purposes.

  • For verifying the identity, purity, and stoichiometric composition of the bulk material , Combustion Analysis is the superior choice. It is a direct, cost-effective, and highly accurate method for determining the weight percentage of chlorine and other elements (C, H, N). It directly addresses the question: "Does my compound have the correct empirical formula?"

  • For quantifying trace and ultra-trace level elemental impurities , ICP-MS is the undisputed gold standard. Its unparalleled sensitivity is essential for meeting the stringent limits set by regulatory guidelines like ICH Q3D. It answers the question: "Is my compound contaminated with harmful trace metals or other elements?"

For a complete characterization in a drug development setting, these techniques are not competitors but partners. A comprehensive analysis package for a compound like 2-Chloro-3-(methoxymethoxy)pyridine would involve using combustion analysis to confirm the bulk composition and ICP-MS to perform a thorough screen for elemental impurities. This dual approach ensures both the integrity of the molecule and the safety of the final product, satisfying the rigorous demands of the pharmaceutical industry.

References

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442-16. [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center (DTIC). [Link]

  • A Study of the Behavior of Chlorine and Organic Compounds During Combustion in an AFBC System. Western Kentucky University, TopSCHOLAR. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies. [Link]

  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VSB - Technical University of Ostrava. [Link]

  • Chlorine Residual. Vermont Department of Environmental Conservation. [Link]

  • Total Chlorine Analysis. EST Analytical. [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). EAG Laboratories. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. National Center for Biotechnology Information (PMC). [Link]

  • Elemental Analysis by ICP-MS. Agilent Technologies. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. [Link]

  • Chlorine Analysis. Hach. [Link]

  • 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. precisionFDA. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • 2-chloro-3-(chloromethyl)pyridine - Links. U.S. Environmental Protection Agency (EPA). [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train by Anion Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.